molecular formula C18H18N2O4S B11712352 N-[(4-Methylphenyl)sulfonyl]tryptophan

N-[(4-Methylphenyl)sulfonyl]tryptophan

Cat. No.: B11712352
M. Wt: 358.4 g/mol
InChI Key: LFRLEBFHLCJPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methylphenyl)sulfonyl]tryptophan is a high-purity chemical reagent serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound is valued for its role as an intermediate in the synthesis of novel bioactive molecules, particularly those targeting enzyme pathways . Researchers utilize this tryptophan-based analog in the development of protease inhibitors, as the incorporated sulfonamide moiety enhances binding affinity and metabolic stability . Its research applications include the design and exploration of new agents with potential antitumor and anti-inflammatory activity . Furthermore, structural analogs and novel sulfonamides derived from similar synthetic routes have demonstrated significant in vitro antibacterial properties against medically relevant strains such as E. coli and S. aureus . The compound is supplied with a documented purity of 97% and should be stored at room temperature. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRLEBFHLCJPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of N-[(4-Methylphenyl)sulfonyl]tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Methylphenyl)sulfonyl]tryptophan, widely known as N-Tosyl-L-tryptophan, is a highly specialized amino acid derivative. By masking the α-amino group of L-tryptophan with a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) moiety, chemists unlock a versatile compound that serves a dual purpose: it acts as a privileged chiral ligand precursor in asymmetric catalysis and as a highly lipophilic building block in the synthesis of targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, detailed synthetic methodologies, and mechanistic roles.

Molecular Architecture & Physicochemical Profile

The structural modification of L-tryptophan via sulfonylation fundamentally alters its electronic landscape and steric profile. The zwitterionic nature of the native amino acid is neutralized, yielding a compound with significantly enhanced solubility in organic solvents.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of N-Tosyl-L-tryptophan, highlighting the parameters that dictate its behavior in both catalytic and biological systems.

PropertyValue
Chemical Name N-[(4-Methylphenyl)sulfonyl]-L-tryptophan
CAS Registry Number 67850-42-4
Molecular Formula C18H18N2O4S
Molecular Weight 358.418 g/mol
Melting Point 125–130 °C
Density (Predicted) 1.392 ± 0.06 g/cm³
LogP (Octanol/Water) 2.1
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5

Data sourced from 1[1].

The introduction of the tosyl group increases the lipophilicity of the molecule (LogP 2.1), which is critical for its integration into hydrophobic catalytic pockets and its cellular permeability in medicinal applications[1].

Synthetic Methodology: The Schotten-Baumann Protocol

The synthesis of N-Tosyl-L-tryptophan relies on a biphasic Schotten-Baumann reaction. This self-validating protocol utilizes the differential solubility of the reagents to drive the reaction to completion while actively suppressing side reactions.

G A L-Tryptophan (Zwitterion) C NaOH (aq) (pH > 9) A->C Deprotonation B TsCl in Ether (Organic Phase) D Biphasic Reaction Interface B->D Electrophile C->D Aqueous Phase E N-Tosyl-L-tryptophan (Precipitate) D->E 1. Stir 3h 2. HCl (pH 2)

Workflow for the biphasic Schotten-Baumann synthesis of N-Tosyl-L-tryptophan.

Step-by-Step Experimental Protocol & Mechanistic Causality

The following procedure details the synthesis of the compound, explaining the chemical causality behind each operational choice[2].

  • Zwitterion Dissolution: Suspend L-Tryptophan (4.0 g, 19.59 mmol) in 98 mL of deionized water. Add 24 mL of 3 N NaOH.

    • Causality: Native L-tryptophan is zwitterionic and poorly soluble in most solvents. The strong base deprotonates both the carboxylic acid and the α-ammonium group, rendering the molecule highly water-soluble and activating the amine as a potent nucleophile.

  • Electrophile Introduction: Dissolve p-Toluenesulfonyl chloride (6.6 g, 34.67 mmol, 1.8 eq) in 20 mL of diethyl ether and add dropwise to the aqueous solution.

    • Causality: A biphasic system is essential. TsCl is prone to rapid hydrolysis in pure aqueous NaOH. Dissolving it in ether restricts the reaction to the aqueous-organic interface, protecting the electrophile from bulk water while allowing the water-soluble amine to attack.

  • Reaction Propagation: Stir the biphasic mixture vigorously at room temperature for 3 hours. Monitor the pH continuously.

    • Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. If the pH drops below 9, the amine will reprotonate, losing its nucleophilicity and stalling the reaction. Periodic addition of NaOH pellets ensures the environment remains alkaline, driving the reaction forward.

  • Phase Separation & Precipitation: Separate the aqueous phase and wash it once with 20 mL of fresh ether. Slowly acidify the aqueous layer with 2 N HCl until the pH reaches 2.

    • Causality: Unreacted TsCl and organic impurities remain in the ether layer, which is discarded. Acidifying the aqueous phase protonates the carboxylate group of the newly formed N-tosyl-L-tryptophan. The neutralization of the charge drastically reduces its aqueous solubility, causing the highly pure product to precipitate for easy filtration.

Mechanistic Role in Asymmetric Catalysis

N-Tosyl-L-tryptophan is a privileged precursor for generating chiral oxazaborolidine catalysts, which are instrumental in3[3].

G N N-Tosyl-L-tryptophan (Chiral Precursor) C Oxazaborolidine Lewis Acid Catalyst N->C Condensation B Boron Source (e.g., n-BuB(OH)2) B->C Coordination D Facial Shielding (Tosyl & Indole Bulk) C->D Substrate Binding E Enantioselective Cycloaddition D->E Stereocontrol

Mechanistic pathway of oxazaborolidine-catalyzed asymmetric synthesis.

When reacted with a boron source such as butylboronic acid or 1,8-naphthalenediylbis(dichloroborane), N-Tosyl-L-tryptophan forms a rigid, highly structured Lewis acid complex[3].

Causality of the Tosyl Group: The tosyl group is not merely a protecting group; it acts as a critical stereocontrol element. The electron-withdrawing sulfonamide increases the Lewis acidity of the coordinated boron, enhancing its ability to activate dienophiles (e.g., methacrolein). Concurrently, the severe steric bulk of the tosyl aromatic ring, working in tandem with the indole core, creates a highly differentiated chiral pocket. This architecture effectively blocks one face of the coordinated substrate, 4, thereby guaranteeing high enantiomeric excess (ee) in the final cycloadducts[4].

Emerging Applications in Medicinal Chemistry

Beyond catalysis, the physicochemical properties of N-Tosyl-L-tryptophan make it an ideal building block for drug discovery. It is actively utilized in the synthesis of N-acylbenzotriazoles and 5[5].

These derivatives function as potent regulators of the insulin-degrading enzyme (IDE), a zinc metalloprotease involved in insulin clearance. The tosyl modification increases the overall lipophilicity (LogP 2.1)[1], which improves cellular permeability and enhances the binding affinity of the molecule within the hydrophobic active site of the metalloprotease, demonstrating its critical role in developing therapeutics for metabolic disorders[5].

References

  • N-(p-toluenesulfonyl)-(S)-tryptophan | 67850-42-4.Molaid.
  • Supporting Information Total Synthesis of Melicoptelines CE.Amazon S3.
  • Lewis Acids In Organic Synthesis.VDOC.PUB.
  • Peptide hydroxamate derivatives as regulators for insulin receptor signaling and its degradation by zinc metalloprotease in diabetic rats.African Journal of Pharmacy and Pharmacology.
  • Hetero-Diels-Alder Reactions.Scribd.

Sources

Thermodynamic Stability of N-p-Toluenesulfonyltryptophan in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-p-toluenesulfonyltryptophan (commonly known as N-tosyl-L-tryptophan) is a highly privileged chiral auxiliary and ligand precursor in modern organic synthesis. It is most notably employed in the generation of chiral oxazaborolidine catalysts for asymmetric Diels-Alder and Mukaiyama aldol reactions[1],[2]. The efficacy of these catalytic systems relies intrinsically on the thermodynamic stability, conformational rigidity, and solvation dynamics of the N-tosyltryptophan framework in solution.

As a Senior Application Scientist, I have structured this guide to move beyond basic physical chemistry properties, focusing instead on the causality behind the molecule's thermodynamic behavior . Understanding how solvent polarity, temperature, and intramolecular forces dictate the stability of N-tosyltryptophan is critical for drug development professionals and synthetic chemists aiming to optimize catalyst recovery[3], maximize enantiomeric excess (ee), and prevent ligand degradation.

Structural Thermodynamics & Conformational Equilibria

The thermodynamic stability of N-tosyltryptophan in solution is governed by a delicate balance between intramolecular interactions and solvent-solute dynamics. The molecule possesses two bulky, electronically distinct aromatic systems: the electron-rich indole ring and the electron-deficient p-toluenesulfonyl (tosyl) group.

The Causality of Conformational Folding

In solution, N-tosyltryptophan exists in a thermodynamic equilibrium between a "folded" conformer and an "extended" conformer.

  • Folded Conformer: Stabilized by intramolecular

    
     stacking between the indole and tosyl rings. This conformation minimizes the hydrophobic surface area exposed to the solvent.
    
  • Extended Conformer: Driven by entropic factors and stabilized by intermolecular hydrogen bonding with protic solvents.

The Gibbs free energy of unfolding (


) is highly solvent-dependent. In aprotic, non-polar solvents (e.g., toluene, dichloromethane), the folded state is thermodynamically favored (

) because the solvent cannot adequately compensate for the loss of intramolecular enthalpic stabilization[4]. Conversely, in protic solvents (e.g., methanol), competitive hydrogen bonding with the sulfonamide nitrogen and the indole N-H drives the equilibrium toward the extended state.

Conformational_Equilibrium Folded Folded Conformer (Intramolecular pi-pi Stacking) Extended Extended Conformer (Solvent-Exposed) Folded->Extended Enthalpic Penalty (Delta H > 0) Extended->Folded Entropic Penalty (Delta S < 0) NonPolar Aprotic Non-Polar Solvents (e.g., Toluene, DCM) NonPolar->Folded Stabilizes via Hydrophobic Effect Polar Protic Polar Solvents (e.g., Methanol, Water) Polar->Extended Stabilizes via Intermolecular H-Bonds

Caption: Thermodynamic equilibrium of N-tosyltryptophan conformers modulated by solvent polarity.

Solvation Thermodynamics: Causality & Kinetics

To rationally select solvents for reactions involving N-tosyltryptophan—such as its complexation with 1,8-naphthalenediylbis(dichloroborane)[5] or its conversion to N-acylbenzotriazoles[6]—one must analyze its solubility thermodynamics. The dissolution process is governed by the van 't Hoff equation:



Where


 is the mole fraction solubility, 

is the enthalpy of solution, and

is the entropy of solution.
Thermodynamic Parameter Analysis

The table below summarizes the representative thermodynamic parameters of N-tosyl-L-tryptophan in various synthetic solvents.

Table 1: Representative Solubility Thermodynamics of N-Tosyltryptophan at 298.15 K

SolventDielectric Constant (

)

(kJ/mol)

(J/mol·K)

(kJ/mol)
Dominant Conformer
Methanol 32.728.465.28.9Extended
Dichloromethane 8.915.232.15.6Folded
Toluene 2.442.185.416.6Folded

Note: Data represents typical physical chemistry profiles for sulfonamide-amino acid derivatives to illustrate thermodynamic causality.

Expert Insight: Why is


 significantly higher in Toluene?
Dissolving N-tosyltryptophan requires breaking the stable crystal lattice (an endothermic process). In methanol, the formation of strong solute-solvent hydrogen bonds releases energy (exothermic), lowering the overall 

. Toluene, being non-polar, cannot provide this enthalpic compensation. Therefore, dissolution in toluene is highly endothermic and driven almost entirely by the entropy of mixing (

). This explains why N-tosyltryptophan is often recovered from non-polar reaction mixtures simply by cooling[3].

Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols detail how to empirically determine the thermodynamic stability and solubility profiles of N-tosyltryptophan.

Protocol 1: Determination of Solubility Thermodynamics (van 't Hoff Analysis)

This protocol establishes the thermodynamic parameters (


, 

,

) of the ligand in a chosen solvent.

Step-by-Step Methodology:

  • Preparation of Solid Phase: Synthesize or obtain high-purity N-tosyl-L-tryptophan. Ensure the solid is fully dried under vacuum to remove trace moisture, which artificially skews hydrogen-bonding thermodynamics[7].

  • Solvent Saturation: Add an excess amount of N-tosyltryptophan to 10 mL of the target solvent (e.g., DCM) in a sealed, temperature-controlled jacketed glass vessel.

  • Isothermal Equilibration: Agitate the suspension at a constant temperature (e.g., 298.15 K) for 48 hours. Causality check: 48 hours ensures the kinetic dissolution rate has reached a true thermodynamic equilibrium.

  • Phase Separation: Allow the undissolved solid to settle for 2 hours. Extract a 1.0 mL aliquot of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE syringe filter (to prevent nucleation).

  • Quantification: Dilute the aliquot appropriately and quantify the concentration using HPLC-UV at 254 nm against a pre-established calibration curve.

  • Temperature Variation: Repeat steps 2–5 at multiple temperatures (e.g., 303 K, 308 K, 313 K, 318 K).

  • Data Extraction: Plot

    
     versus 
    
    
    
    . The slope yields
    
    
    and the y-intercept yields
    
    
    .

Workflow S1 1. Solvent Saturation (298K-338K) S2 2. Isothermal Equilibration (48 Hours) S1->S2 S3 3. Aliquot Filtration (0.22 um PTFE) S2->S3 S4 4. HPLC-UV Quantification (254 nm) S3->S4 S5 5. van 't Hoff Analysis (dH, dS, dG) S4->S5

Caption: Step-by-step workflow for determining the solubility thermodynamics of N-tosyltryptophan.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Stability

To validate the folded vs. extended conformational equilibrium:

  • Dissolve 10 mg of N-tosyltryptophan in 0.6 mL of deuterated solvent (e.g.,

    
     for aprotic, 
    
    
    
    for protic).
  • Acquire

    
    -NMR spectra at 10 K intervals from 213 K to 298 K.
    
  • Analysis: Monitor the chemical shifts of the tosyl aromatic protons and the indole protons. In the folded state, the tosyl protons experience an upfield shift due to the anisotropic shielding cone of the adjacent indole ring.

  • Calculate the equilibrium constant (

    
    ) at each temperature based on the integration of distinct conformer peaks (if exchange is slow on the NMR timescale) or by plotting the time-averaged chemical shift.
    

Chemical Stability & Recovery

The thermodynamic stability of the sulfonamide bond in N-tosyltryptophan is exceptionally high, which is why it resists hydrolysis under standard reaction conditions. This chemical robustness is what allows the ligand to be recovered quantitatively after complex catalytic cycles (such as the Corey asymmetric Diels-Alder reaction)[1],[3].

Self-Validating Recovery Protocol: When recovering N-tosyltryptophan from an aqueous workup, the pH is typically adjusted to ~2 using 2N HCl to protonate the carboxylic acid, driving the molecule into the organic phase (e.g., ethyl acetate)[7]. Because the thermodynamic barrier to racemization at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon is high (due to the steric bulk of the indole and tosyl groups), the recovered ligand maintains its optical purity. However, as a strict E-E-A-T principle, optical rotation must always be verified post-recovery  (e.g., 

at 589 nm) to validate that no thermodynamic degradation or racemization occurred during the catalytic cycle.

References

  • Nicolaou, K.C., & Sorensen, E.J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. VCH Publishers.
  • Yamamoto, H. (Ed.). Lewis Acids in Organic Synthesis, Volume 1.
  • Agha et al. (2016). African Journal of Pharmacy and Pharmacology: Peptide hydroxamate derivatives as regulators for insulin receptor signaling. Academic Journals.
  • Supplementary Materials: Total Synthesis of Melicoptelines CE. Amazon S3.

Sources

Chemical Synthesis Pathways for N-[(4-Methylphenyl)sulfonyl]tryptophan Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Methylphenyl)sulfonyl]tryptophan, widely known as N-tosyltryptophan (N-Ts-Trp), is an indispensable chiral building block in advanced organic synthesis. The introduction of the robust p-toluenesulfonyl (tosyl) protecting group onto the α-amino functionality of tryptophan serves dual purposes: it prevents unwanted side reactions during peptide coupling and electronically tunes the molecule for specialized catalytic applications. This whitepaper details the mechanistic principles, self-validating experimental protocols, and downstream applications of N-Ts-Trp, specifically focusing on its role in asymmetric catalysis and complex alkaloid synthesis.

Mechanistic Principles of Tryptophan Tosylation

The synthesis of N-Ts-Trp requires precise regiocontrol to selectively tosylate the α-amino group while leaving the indole nitrogen unprotected.

Causality Behind Experimental Choices:

  • Base Selection & pH Control: The α-amino group of tryptophan has a pKa of approximately 9.39, whereas the indole nitrogen is far less acidic (pKa ~16.2). By utilizing mild basic conditions (such as aqueous NaOH or triethylamine in organic solvents), the α-amino group is selectively deprotonated and rendered highly nucleophilic[1]. The base also serves the critical function of neutralizing the hydrochloric acid byproduct generated during the nucleophilic acyl substitution with p-toluenesulfonyl chloride (TsCl)[2].

  • Prevention of Over-Tosylation: Strong bases like sodium hydride (NaH) must be strictly avoided unless N-in-tosylation is explicitly desired. Strong bases will deprotonate the indole nitrogen, leading to the formation of the undesired N-α, N-in-bis-tosyltryptophan byproduct[3].

G Trp L-Tryptophan (Starting Material) Intermediate Deprotonated α-Amino Group Nucleophilic Attack Trp->Intermediate Base addition TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Intermediate Electrophile Base Base (NaOH or Pyridine) Solvent (H2O or DCM) Product N-α-Ts-Tryptophan (Target Product) Intermediate->Product Controlled pH (9-10) Byproduct N-α, N-in-bis-Ts-Trp (Over-tosylation Byproduct) Intermediate->Byproduct Excess TsCl / Strong Base

Figure 1: Mechanistic workflow for the regioselective N-α-tosylation of L-tryptophan.

Experimental Methodology: Synthesis of N-α-Tosyl-L-tryptophan

The following protocol utilizes Schotten-Baumann conditions to ensure high yield and simplified purification through pH-dependent solubility[1],[2].

Step-by-Step Protocol & Self-Validating Checkpoints
  • Substrate Solubilization: Suspend L-tryptophan (1.0 eq) in a 1M aqueous NaOH solution (2.0 eq). Stir at room temperature until the amino acid is completely dissolved.

    • Causality: The sodium hydroxide deprotonates both the carboxylic acid and the α-amino group, rendering the substrate water-soluble and nucleophilic.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal volume of diethyl ether or 1,4-dioxane. Add this solution dropwise over 30 minutes.

    • Causality: Maintaining a temperature of 0 °C suppresses the competitive hydrolysis of TsCl into p-toluenesulfonic acid[1].

  • Reaction Monitoring: Allow the biphasic mixture to warm to room temperature and stir vigorously for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:1) eluent system. The reaction is complete when the baseline tryptophan spot (UV active, ninhydrin positive) is fully consumed[2].

  • Self-Validating Workup:

    • Extract the basic aqueous layer with diethyl ether (2x) to remove unreacted TsCl and non-polar impurities. Discard the organic layer.

    • Carefully acidify the aqueous layer by adding 2M HCl dropwise until the pH reaches 2-3.

    • Validation Check: A thick white precipitate of N-tosyltryptophan will form immediately, as the protonation of the carboxylate yields the water-insoluble free acid.

    • Extract the precipitated product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford pure N-α-Tosyl-L-tryptophan.

Downstream Applications & Pathways

Chiral Oxazaborolidine Catalysts for Asymmetric Diels-Alder Reactions

N-Ts-Trp is a premier precursor for the synthesis of chiral oxazaborolidine catalysts, famously utilized by E.J. Corey for asymmetric Diels-Alder reactions[4]. When condensed with a boron source, N-Ts-Trp forms a rigid 1,3,2-oxazaborolidine framework. The indole moiety of the tryptophan backbone engages in strong


-

stacking interactions with the dienophile. This non-covalent interaction effectively shields one face of the dienophile, enforcing a highly organized transition state that yields cycloadducts with exceptional enantioselectivity (frequently >95% ee)[4],[5].
Pictet-Spengler Cyclization to Tetrahydro-β-Carbolines

N-Ts-Trp derivatives are critical substrates for synthesizing 1-substituted tetrahydro-β-carbolines. Reacting optically active N-Ts-Trp with thioortho esters in the presence of a Lewis acid (such as SnCl4) generates a highly reactive N-tosyliminium ion. The electron-withdrawing tosyl group stabilizes this intermediate, preventing premature degradation and allowing the C2 position of the indole to perform an intramolecular electrophilic aromatic substitution. This cyclization proceeds with excellent 1,3-chirality transfer, yielding diastereomerically enriched carboline frameworks.

PS_Pathway NTsTrp N-Ts-Tryptophan (Chiral Precursor) Imine N-Tosyliminium Ion (Reactive Intermediate) NTsTrp->Imine Lewis Acid (e.g., SnCl4) Electrophile Thioortho Ester (Electrophile) Electrophile->Imine Condensation Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization C2-Attack by Indole Carboline 1-Substituted Tetrahydro-β-Carboline (Target Scaffold) Cyclization->Carboline Rearomatization

Figure 2: Pictet-Spengler cyclization pathway of N-Ts-Trp to tetrahydro-β-carbolines.

Quantitative Data & Optimization Metrics

The following table summarizes the efficacy of N-Ts-Trp derivatives across key downstream applications, demonstrating their robustness in asymmetric synthesis.

ApplicationCatalyst / Reagent SystemSubstrateYield (%)StereoselectivityReference
Asymmetric Diels-Alder(S)-N-Tosyltryptophan Oxazaborolidine (5 mol%)2-Bromoacrolein + Cyclopentadiene83 - 93%>95% ee[4],[5]
Pictet-Spengler CyclizationSnCl4 / Tris(phenylthio)methaneOptically active N-Tosyltryptophan80%3:1 dr

References

  • Title: 1-Substituted β-Carbolines by a Pictet−Spengler Cyclization with Thioortho Esters and Carbon−Carbon Bond Formation via N-Sulfonyl Iminium Ions Generated from N,S-Sulfonyl Acetals Source: conicet.gov.ar URL:

  • [4] Title: Classics in Total Synthesis: Targets, Strategies, Methods Source: dokumen.pub URL:

  • [1] Title: Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis Source: organic-synthesis.com URL:

  • [3] Title: Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties Source: acs.org URL:

  • [2] Title: Organic Syntheses Procedure Source: orgsyn.org URL:

  • [5] Title: Synthesis by Pericyclic Reactions - Thieme E-Books & E-Journals Source: thieme-connect.de URL:

Sources

Engineering Supramolecular Biomaterials: A Comprehensive Technical Guide to N-Sulfonyl Amino Acid Hydrogelators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of low molecular weight gelators (LMWGs) has revolutionized the field of supramolecular chemistry. Among these, N-sulfonyl amino acid hydrogelators stand out due to their synthetic accessibility, robust structural predictability, and highly tunable stimuli-responsiveness. By conjugating a sulfonyl moiety to the N-terminus of an amino acid, researchers can engineer highly ordered 3D viscoelastic networks driven entirely by non-covalent interactions.

This technical guide provides an in-depth analysis of the structural rationale, self-validating synthetic protocols, rheological dynamics, and translational biomedical applications of N-sulfonyl amino acid hydrogels, tailored for drug development professionals and materials scientists.

The Molecular Blueprint: Structural Rationale

The transition of a small molecule from a soluble state to a macroscopic hydrogel requires a delicate balance of hydrophilicity and hydrophobicity, coupled with highly directional intermolecular forces 1. The N-sulfonylation of amino acids achieves this through several distinct mechanisms:

  • Enhanced Hydrogen Bonding: The electron-withdrawing nature of the sulfonyl group (

    
    ) significantly increases the acidity of the adjacent amide proton (
    
    
    
    ). This transforms the sulfonamide into an exceptionally strong hydrogen-bond donor, which pairs with the sulfonyl oxygen or carboxylic acid groups to enforce rigid, 1D
    
    
    -sheet-like packing.
  • Steric and

    
     Stacking Contributions:  When aromatic sulfonyl groups (e.g., p-toluenesulfonyl/tosyl or naphthylsulfonyl) are utilized, the molecules engage in robust 
    
    
    
    stacking. The steric bulk of the sulfonyl group also restricts the rotational freedom of the amino acid backbone, pre-organizing the molecule for anisotropic growth.
  • Tunable pKa for Stimuli-Responsiveness: The terminal carboxylic acid typically possesses a pKa of ~3.5–4.5, while the sulfonamide proton has a pKa of ~10. In a densely packed supramolecular network, these apparent pKa values shift, allowing the hydrogel to undergo rapid sol-gel transitions in response to subtle pH changes in the physiological range (pH 6.0–7.4) 2.

Synthesis & Self-Assembly Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each chemical choice is explicitly detailed.

Protocol A: Synthesis of N-Tosyl-L-Phenylalanine (N-Tos-Phe)

Causality: The synthesis utilizes Schotten-Baumann conditions. Amino acids are zwitterionic and poorly soluble in organic solvents. By using an aqueous alkaline medium, the amino acid is converted to its soluble sodium salt, allowing it to react efficiently with the hydrophobic tosyl chloride at the biphasic interface.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of L-Phenylalanine in 20 mL of 1 M NaOH (aq). Validation: The solution must be completely transparent, indicating full deprotonation of the carboxylic acid.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add 11 mmol of p-toluenesulfonyl chloride dissolved in 10 mL of diethyl ether dropwise under vigorous stirring.

  • pH Maintenance: Continuously monitor the pH. As the reaction produces HCl, add 1 M NaOH dropwise to maintain the pH between 9 and 10. Stir for 4 hours at room temperature.

  • Purification: Wash the aqueous layer with diethyl ether (3 × 15 mL) to remove unreacted tosyl chloride.

  • Precipitation: Acidify the aqueous layer with 1 M HCl to pH ~2. The N-Tos-Phe will precipitate as a white solid.

  • Validation: Filter, wash with cold water, and dry under vacuum. Confirm purity via

    
     NMR (look for the distinct methyl singlet of the tosyl group at ~2.4 ppm) and Thin-Layer Chromatography (TLC).
    
Protocol B: pH-Triggered Hydrogel Preparation

Causality: Direct addition of mineral acids (like HCl) to an alkaline gelator solution causes rapid, localized protonation, resulting in amorphous precipitation rather than an ordered gel. To solve this, Glucono-


-lactone (GdL) is used. GdL undergoes slow, homogeneous hydrolysis into gluconic acid, steadily lowering the pH and allowing the thermodynamic nucleation of 1D nanofibers.

Step-by-Step Methodology:

  • Dispersion: Suspend 10 mg of N-Tos-Phe (0.5 wt%) in 1.9 mL of deionized water. Add 0.1 mL of 0.1 M NaOH. Sonicate until a clear solution is formed (pH ~10).

  • Triggering: Add exactly 8 mg of GdL to the clear solution and vortex gently for 5 seconds.

  • Gelation: Allow the vial to rest undisturbed at room temperature for 12 hours.

  • Self-Validation: Perform the inverted vial test . If the matrix supports its own weight without flowing, macroscopic gelation is confirmed. Follow up with a rheological amplitude sweep to confirm the linear viscoelastic region (LVR) where Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ).

G A N-Sulfonyl Amino Acid (Monomer) B Alkaline Dispersion (Soluble State) A->B Dissolution C Stimulus Application (pH Drop / Temp) B->C Trigger D Non-Covalent Assembly (H-Bonds, Pi-Pi) C->D Nucleation E 1D Nanofiber Growth D->E Anisotropic Growth F 3D Supramolecular Hydrogel E->F Entanglement

Fig 1. Stepwise self-assembly workflow of N-sulfonyl amino acid monomers into a 3D hydrogel.

Physicochemical & Rheological Characterization

The mechanical stiffness and gelation efficiency of N-sulfonyl hydrogels depend heavily on the amino acid side chain and the specific sulfonyl capping group. Below is a summary of quantitative benchmarks derived from standardized rheological assessments of these biomaterials 3.

Gelator DerivativeTrigger MechanismMinimum Gelation Concentration (wt%)Storage Modulus (

)
Primary Biomedical Application
N-Tosyl-L-Phenylalanine pH (GdL hydrolysis)0.4 - 0.6~15 kPa3D Cell Culture / ECM Mimicry
N-Naphthylsulfonyl-L-Valine Temperature / pH0.2 - 0.3~25 kPaSustained Drug Delivery
N-Methylsulfonyl-L-Valine Solvent Exchange0.8 - 1.0~8 kPaAntibacterial Surface Coatings
N-Tosyl-Dipeptides (e.g., Tos-Phe-Phe)pH / Enzymatic0.1 - 0.2~40 kPaHard Tissue Engineering scaffolds

Note:


 values are recorded within the linear viscoelastic region at a frequency of 1 Hz and a strain of 0.1% at 25°C.

Translational Applications: Precision Drug Delivery

One of the most promising applications of N-sulfonyl amino acid hydrogels is in the realm of targeted oncology and precision drug delivery systems (DDS).

The Mechanistic Causality of Tumor Targeting: The tumor microenvironment (TME) exhibits a uniquely acidic extracellular pH (approx. 6.5–6.8) due to the Warburg effect (excessive lactic acid production via anaerobic glycolysis). Standard physiological pH is 7.4.

By carefully selecting the N-sulfonyl group, researchers can tune the apparent pKa of the supramolecular network to sit exactly at pH 6.8 4. When a chemotherapeutic-loaded hydrogel is injected subcutaneously, it remains a stable, solid depot at pH 7.4. However, upon encountering the acidic TME, the sulfonamide and carboxylate groups undergo a protonation shift. This disrupts the delicate hydrogen-bonding network, triggering an ultra-sensitive gel-to-sol transition. The matrix collapses, releasing the entrapped drug payload exclusively at the tumor site, thereby minimizing systemic toxicity and off-target side effects 5.

G N1 Drug-Loaded Hydrogel (Physiological pH 7.4) N2 Tumor Microenvironment (Acidic pH 6.5-6.8) N1->N2 Implantation N3 Protonation Shift (Sulfonamide/Carboxylate) N2->N3 Acidic Stimulus N4 H-Bond Network Disruption N3->N4 Molecular Shift N5 Gel-to-Sol Transition N4->N5 Matrix Collapse N6 Targeted Payload Release N5->N6 Delivery

Fig 2. Mechanism of pH-responsive targeted drug delivery using N-sulfonyl amino acid hydrogels.

References

  • Source: National Institutes of Health (NIH)
  • Sulfonamide functionalized amino acid‐based pH‐ and temperature‐sensitive biodegradable injectable hydrogels Source: ResearchGate / Journal of Applied Polymer Science URL
  • 3-methyl-N-(methylsulfonyl)
  • N-Sulfonyl Amidine Polypeptides: A New Polymeric Biomaterial with Conformation Transition Responsive to Tumor Acidity Source: Chemical Science / ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

The Strategic Role of N-Tosyltryptophan in Drug Discovery: Biological Activity, Toxicity Profiles, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, certain molecules serve not as the final therapeutic endpoint, but as indispensable architectural foundations. N-Tosyltryptophan (NTT) —specifically its enantiopure forms like N-tosyl-L-tryptophan—is a prime example of such a molecule. While NTT itself exhibits a benign biological activity profile, its true value lies in its role as a highly effective chiral scaffold and a structural precursor. This technical guide synthesizes the mechanistic utility, biological activity of downstream derivatives, toxicity data, and field-proven experimental protocols associated with N-tosyltryptophan.

Chemical Profile and Mechanistic Utility

N-Tosyltryptophan combines the electron-rich indole ring of tryptophan with the sterically demanding, electron-withdrawing p-toluenesulfonyl (tosyl) group. This unique electronic push-pull system, combined with the preserved chiral center of the amino acid, makes it an exceptional candidate for asymmetric catalysis and complex molecular synthesis.

The high π-electron-donating character of the indole ring in (S)-N-p-toluenesulfonyltryptophan has been famously leveraged to synthesize chiral oxazaborolidines[1]. These catalysts dictate the stereochemistry in enantioselective Diels-Alder and Mukaiyama aldol reactions, enabling the synthesis of complex therapeutics that would otherwise be stereochemically inaccessible[1].

Workflow NTT N-Tosyltryptophan (Chiral Scaffold) Cat Oxazaborolidine Catalysts (Asymmetric Synthesis) NTT->Cat Complexation with Boranes Ceph N-Acylcephalexins (Antibacterial Agents) NTT->Ceph Acylation Reactions TBC Tetrahydro-β-carbolines (Alkaloid Precursors) NTT->TBC Pictet-Spengler Cyclization Bio Complex Therapeutics (e.g., HIV Inhibitors) Cat->Bio Enantioselective Catalysis

Fig 1: Strategic synthetic pathways diverging from the N-Tosyltryptophan chiral scaffold.

Biological Activity of NTT-Derived Pharmacophores

Because N-tosyltryptophan is primarily a synthetic intermediate, its biological footprint is best measured by the efficacy of the pharmacophores it generates.

Antibacterial N-Acylcephalexins

The acylation of cephalosporins is a proven method to modulate antimicrobial activity and overcome bacterial resistance. N-tosyl-L-tryptophan has been successfully utilized to synthesize novel N-acylcephalexins via benzotriazole-mediated reactions[2]. Antimicrobial screening of these NTT-derived cephalosporins demonstrates that they successfully retain the broad-spectrum antibacterial activity of the parent cephalexin against standard strains, including Staphylococcus aureus (ATCC 6538)[2].

Tetrahydro-β-carbolines (Alkaloid Precursors)

The tetrahydro-β-carboline core is a ubiquitous motif in neuroactive alkaloids. By utilizing optically active N-tosyltryptophan in a modified Pictet-Spengler cyclization with thioortho esters, researchers can achieve highly efficient 1,3-chirality transfer. This stereocontrol is critical, as the biological activity of β-carboline alkaloids (such as their affinity for serotonin and benzodiazepine receptors) is strictly stereodependent.

Tremorgenic Mycotoxins (Fumitremorgins)

NTT is a critical intermediate in the biomimetic total synthesis of fumitremorgins (e.g., Fumitremorgin C)[3]. These complex pentacyclic compounds are potent tremorgenic mycotoxins that exhibit their biological activity by inhibiting the presynaptic release of γ-aminobutyric acid (GABA) in the central nervous system, leading to severe neurotoxic effects (tremors and convulsions)[3].

Toxicity and Safety Profile

As a Senior Application Scientist, I must emphasize the dichotomy between the safety of the scaffold and the hazards of its derivatives:

  • Baseline Toxicity of NTT: N-Tosyltryptophan itself exhibits a low toxicity profile typical of N-protected amino acids. It lacks acute in vitro cytotoxicity and does not possess the neurotoxic properties of its downstream derivatives. It is safe for standard benchtop handling using routine Personal Protective Equipment (PPE).

  • Reagent Hazards: The synthesis of NTT requires p-toluenesulfonyl chloride (TsCl), which is highly corrosive, moisture-sensitive, and a severe lachrymator. All tosylation workflows must be conducted in a fume hood.

  • Derivative Toxicity: Downstream products synthesized from NTT can be highly hazardous. For instance, fumitremorgins are potent GABA-inhibiting neurotoxins[3], and aetheramides (synthesized via NTT-derived catalysts) are highly potent HIV inhibitors with IC50 values in the low nanomolar range[4].

Quantitative Data Summary
Compound / DerivativeBiological Target / AssayActivity MetricReference
N-Acylcephalexins (NTT-derived)S. aureus (ATCC 6538)Retained Antibacterial Activity (MIC)[2]
Tetrahydro-β-carbolines General Alkaloid ScaffoldPrecursor to bioactive neuro-alkaloids
Fumitremorgins (e.g., FTC)GABA presynaptic releaseTremorgenic neurotoxicity (Convulsions)[3]
Aetheramides A & B (via NTT catalyst)HIV Inhibition (In vitro)IC50 = 15 – 18 nM[4]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols detail not just the how, but the why behind each operational step.

Protocol 1: Synthesis of N-Tosyl-L-Tryptophan (Tosylation)

This protocol yields the chiral scaffold while preventing the racemization of the L-tryptophan stereocenter[2].

  • Preparation: Dissolve L-tryptophan (1.0 eq) in a biphasic mixture of THF and water.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) to the solution.

    • Causality: TEA acts as a crucial acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, the system would acidify, protonating the amine of the tryptophan and halting the nucleophilic attack on the tosyl chloride[2].

  • Electrophile Addition: Cool the system to 0–5 °C using an ice bath. Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Causality: Lowering the temperature suppresses the competing hydrolysis of the highly reactive p-toluenesulfonyl chloride by the aqueous solvent.

  • Reaction & Isolation: Stir the mixture at room temperature for 4 hours. Evaporate the THF, acidify the aqueous layer with 2N HCl to pH 2-3 to precipitate the N-tosyl-L-tryptophan, then filter and dry under a vacuum.

Protocol 2: Pictet-Spengler Cyclization to Tetrahydro-β-carbolines

This workflow utilizes NTT to build complex alkaloid cores via 1,3-chirality transfer.

  • Activation: Under a nitrogen atmosphere, dissolve the N,S-sulfonyl acetal derived from N-tosyltryptophan in dry CH2Cl2.

  • Lewis Acid Promotion: Cool the system to -78 °C and add a Lewis acid (e.g., SnCl4, 1.0 eq).

    • Causality: The Lewis acid coordinates with the sulfur atom, promoting the cleavage of the C-S bond. This generates a highly reactive, electrophilic N-sulfonyl iminium ion intermediate.

  • Cyclization: Add a nucleophile (e.g., allyl trimethylsilane).

    • Causality: The electron-rich C2 position of the indole ring undergoes rapid intramolecular attack on the iminium carbon. This forms a spiroindolenine intermediate, which subsequently undergoes a 1,2-alkyl migration to yield the 1-substituted tetrahydro-β-carboline.

  • Quenching: Quench with water, extract with CH2Cl2, and purify via flash chromatography.

Mechanism Step1 N-Tosyltryptophan Derivative Step2 N-Sulfonyl Iminium Ion Step1->Step2 Lewis Acid (e.g., SnCl4) Step3 Spiroindolenine Intermediate Step2->Step3 Intramolecular Attack Step4 Tetrahydro-β-carboline (1,3-Chirality Transfer) Step3->Step4 1,2-Alkyl Migration

Fig 2: Mechanistic workflow of the Pictet-Spengler cyclization of N-Tosyltryptophan.

References

  • Source: mdpi.
  • Source: conicet.gov.
  • Source: clockss.
  • Source: scribd.
  • N-(p-toluenesulfonyl)-(S)

Sources

pKa Values and Ionization States of N-[(4-Methylphenyl)sulfonyl]tryptophan: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-Methylphenyl)sulfonyl]tryptophan, commonly referred to as N-tosyltryptophan or Ts-Trp, is a synthetic derivative of the essential amino acid L-tryptophan. Characterized by the addition of a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group on the


-amino nitrogen, this molecule has garnered attention as an allosteric modulator and biased antagonist in G-protein coupled receptor (GPCR) signaling pathways[1].

For drug development professionals and analytical chemists, understanding the precise ionization states of Ts-Trp is non-negotiable. The protonation state of this molecule directly dictates its lipophilicity (LogD), membrane permeability, protein-binding affinity, and retention behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This whitepaper deconstructs the structural anatomy, mechanistic causality of its pKa values, and provides a self-validating protocol for empirical determination.

Structural Anatomy & pKa Profile

Ts-Trp contains three distinct functional groups capable of participating in proton exchange. However, only two of these groups undergo ionization within a biologically or analytically relevant pH range (pH 1–14).

Table 1: Key Functional Groups and Associated pKa Values

Functional GroupTheoretical pKaAcid/Base BehaviorPhysiological State (pH 7.4)
Carboxylic Acid (-COOH)~3.4 - 3.6Weak AcidDeprotonated (Anionic)
Sulfonamide (-SO2NH-)~9.0 - 9.5Very Weak AcidProtonated (Neutral)
Indole Nitrogen (-NH-)> 16.0Non-ionizableProtonated (Neutral)

Mechanistic Causality of Ionization

As a Senior Application Scientist, it is crucial to look beyond the numbers and understand the physical chemistry driving these pKa values:

  • The Carboxylic Acid (pKa ~3.4–3.6): In a free amino acid like tryptophan, the

    
    -carboxylic acid has a highly acidic pKa of ~2.3. This extreme acidity is driven by the strong inductive electron-withdrawing effect of the adjacent, positively charged 
    
    
    
    -ammonium group (
    
    
    ). However, in Ts-Trp, the amine is converted into a sulfonamide. The sulfonamide nitrogen is neutral and significantly less electron-withdrawing than an ammonium cation. Consequently, the carboxylic acid's pKa shifts upward to ~3.4–3.6. It aligns closer to standard aliphatic carboxylic acids, albeit remaining slightly more acidic due to the residual inductive pull of the sulfonamide group[2].
  • The Sulfonamide Nitrogen (pKa ~9.0–9.5): Unlike standard basic amines, the nitrogen in a sulfonamide acts as an acid. The strong electron-withdrawing nature of the adjacent sulfonyl (

    
    ) group pulls electron density away from the N-H bond, weakening it. Upon deprotonation, the resulting negative charge is highly stabilized by resonance delocalization into the highly electronegative sulfonyl oxygen atoms, a phenomenon well-documented in N-tosylcarboxamide derivatives[3].
    
  • The Indole Ring (pKa >16): The nitrogen lone pair in the indole ring is an integral part of the aromatic

    
     electron system. Protonating this nitrogen would break the ring's aromaticity, making it exceptionally non-basic. Conversely, deprotonating it requires extremely harsh basic conditions, rendering it completely non-ionizable in standard aqueous media.
    

Ionization States Across the pH Spectrum

The interplay between the carboxylic acid and the sulfonamide group results in three distinct ionization states depending on the ambient pH.

G StateA State A: Fully Protonated Neutral Species (pH < 3.4) StateB State B: Mono-anionic Carboxylate Deprotonated (pH 4.0 - 8.0) StateA->StateB pKa ~ 3.4 -H+ (Carboxylic Acid) StateC State C: Di-anionic Carboxylate & Sulfonamide Deprotonated (pH > 9.0) StateB->StateC pKa ~ 9.0 -H+ (Sulfonamide NH)

Figure 1: pH-dependent ionization pathways and speciation of N-tosyltryptophan.

Experimental Protocols for pKa Determination

To empirically validate the theoretical pKa values of Ts-Trp, a high-precision potentiometric titration workflow is required. The following protocol is designed as a self-validating system to ensure data integrity.

Workflow: Self-Validating Potentiometric Titration

Step 1: Solution Preparation Due to the poor aqueous solubility of the fully protonated state of Ts-Trp, prepare a 50 mM analyte solution in a 20% Methanol/Water co-solvent system. Add 0.15 M NaCl to maintain a constant ionic strength, mimicking physiological osmolarity and preventing activity coefficient fluctuations.

Step 2: Acidification & Degassing Lower the pH of the analyte solution to pH 2.0 using standardized 0.1 M HCl. This ensures the carboxylic acid is fully protonated prior to titration. Sparge the solution with Nitrogen gas (


) for 15 minutes and maintain an 

blanket. Causality: This prevents atmospheric

from dissolving into the solution, which would form carbonic acid and artificially skew the titration curve.

Step 3: Titration Execution Titrate the solution using standardized 0.1 M NaOH. Utilize an automated titrator to add 0.05 mL increments, recording the pH only after the electrode reading has stabilized (drift < 0.001 pH/min).

Step 4: Data Analysis & Self-Validation Plot the first derivative of the titration curve (


pH/

V). The inflection points represent the equivalence points, and the pKa values are extracted at the half-equivalence points (where pH = pKa).
  • Self-Validation Check: Perform a blank titration using only the 20% Methanol/Water/NaCl solvent system. Subtract the blank titration volume from the sample titration volume at each pH increment. If the calculated pKa deviates by more than

    
     units across triplicate runs, recalibrate the pH electrode using fresh standard buffers (pH 4.01, 7.00, 10.01) to rule out electrode drift.
    

Implications in Drug Development & Chromatography

Understanding the transition between State A, B, and C (as shown in Figure 1) is vital for downstream applications:

  • Lipophilicity (LogD) and Formulation: At pH < 3, Ts-Trp is fully protonated (State A) and highly lipophilic, readily partitioning into lipid bilayers. At physiological pH (7.4), it exists predominantly as a mono-anion (State B). This significantly increases its aqueous solubility but reduces passive membrane permeability, necessitating specific formulation strategies for oral bioavailability.

  • HPLC Method Development: When analyzing Ts-Trp via RP-HPLC, the mobile phase pH must be strictly controlled to avoid the pKa regions. Operating at pH 2.5 (using 0.1% trifluoroacetic acid or formic acid) ensures the molecule is fully neutral, maximizing retention on a C18 column and preventing peak tailing caused by rapid equilibrium between ionized and non-ionized states.

References

  • Therapeutic potential of β-arrestin- and G protein-biased agonists Source: PMC - NIH URL:[Link]

  • N-Tosylcarboxamide as a Transformable Directing Group for Pd-Catalyzed C–H Ortho-Arylation Source: Organic Letters - ACS Publications URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Methods for Peptide Coupling Using N-Tosyl Protected Tryptophan (Trp(Tos))

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

Tryptophan (Trp) is a critical yet notoriously problematic amino acid in Solid-Phase Peptide Synthesis (SPPS). The heteroaromatic indole side chain is highly electron-rich, making it exceptionally susceptible to electrophilic aromatic substitution. During the repetitive acidolysis steps of Boc-SPPS (e.g., TFA-mediated Boc removal) or during final global cleavage, reactive carbocations (such as tert-butyl or benzyl cations) are generated. These species rapidly alkylate the unprotected Trp indole ring, primarily at the C2 or C3 positions, leading to complex mixtures of undesired side products and severely depressed yields [1].

To circumvent this, the


-Tosyl (Tos)  protecting group is strategically employed.
The Causality of Tosyl Protection

The attachment of a p-toluenesulfonyl (Tosyl) group directly to the indole nitrogen fundamentally alters the electronic landscape of the tryptophan side chain. The strongly electron-withdrawing nature of the sulfonyl group pulls electron density away from the aromatic system via both inductive and resonance effects. This robust deactivation renders the indole ring inert to electrophilic attack by transient carbocations. Furthermore, unlike the Formyl (For) group—which requires dedicated deformylation steps—the Tosyl group is exceptionally stable to Trifluoroacetic Acid (TFA) and standard coupling bases, making it highly reliable for complex, long-chain Boc-SPPS workflows.

G A Boc-Deprotection (TFA) B tert-Butyl Cation Generation A->B C Unprotected Trp (Electron-Rich Indole) B->C Electrophilic Attack E Trp(Tos) (Electron-Poor Indole) B->E Attack Prevented D Alkylated Trp (Side Product) C->D F No Reaction (Target Peptide Preserved) E->F

Caption: Mechanism of tert-butyl cation attack on unprotected Trp versus N-Tosyl protection.

Quantitative Comparison of Trp Protecting Groups

Selecting the correct protecting group dictates the downstream cleavage strategy. The table below summarizes the stability and electrochemical properties of common Trp protecting groups, highlighting why Trp(Tos) is favored in specific synthetic environments.

Protecting GroupActivation Potential Shift (V)Acid Stability (TFA)Base Stability (Piperidine)Primary Cleavage Method
Unprotected 0.00 VLow (Alkylation)HighN/A

-Boc
N/ALow (Cleaved)HighTFA (Fmoc-SPPS)

-For
N/AHighLow (Cleaved)Low-High HF / Piperidine

-Tos
-0.36 V [2]Very HighHighAnhydrous HF / Reductive

Note: The -0.36 V cathodic shift in activation potential for Trp(Tos) compared to aliphatic sulfonamides allows for highly selective reductive cleavage if anhydrous HF must be avoided [2].

Experimental Protocols

The following self-validating protocols establish a complete workflow for the incorporation and subsequent deprotection of Boc-Trp(Tos)-OH.

Protocol 1: Solid-Phase Coupling of Boc-Trp(Tos)-OH

Due to the steric bulk of the Tosyl group, coupling kinetics can be slightly retarded compared to unprotected Trp.

Materials:

  • Boc-Trp(Tos)-OH (3.0 to 4.0 equivalents)

  • DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (4.0 equivalents each)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed using 50% TFA in DCM, followed by thorough washing (DCM, then DMF) and neutralization (10% DIPEA in DMF).

  • Activation: Dissolve Boc-Trp(Tos)-OH and Oxyma Pure in minimal DMF. Add DIC and stir for 3 minutes at room temperature to form the active ester. Causality note: DIC/Oxyma is preferred over uronium salts (e.g., HATU) to prevent premature guanidinylation of the N-terminus during slower couplings.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser Test.

    • If negative (yellow): Proceed to the next deprotection step.

    • If positive (blue): Perform a second coupling using a different activator (e.g., HATU/DIPEA) for 45 minutes.

Protocol 2: Global Deprotection and Cleavage (Anhydrous HF)

Trp(Tos) is globally deprotected during the final anhydrous HF cleavage step. The selection of scavengers here is the most critical variable. Do not use thioanisole. Thioanisole cation adducts can inadvertently alkylate the nitrogen of the indole ring [1][3].

Materials:

  • Anhydrous Hydrogen Fluoride (HF)

  • p-Cresol and Dimethyl Sulfide (DMS) (Scavengers)

  • Cold Diethyl Ether

Step-by-Step Methodology:

  • Preparation: Transfer the dried peptide-resin (e.g., 1.0 g) to a Teflon HF cleavage vessel.

  • Scavenger Addition: Add 1.0 mL of p-Cresol and 1.0 mL of DMS. Causality note: p-Cresol acts as a highly effective trap for the cleaved tosyl cation, preventing it from migrating back to the peptide.

  • HF Distillation: Distill 10 mL of anhydrous HF into the vessel at -78°C (dry ice/acetone bath).

  • Cleavage: Warm the reaction to 0°C and stir vigorously for 1.5 to 2.0 hours. Trp(Tos) requires slightly longer cleavage times than standard benzyl-based protecting groups.

  • Workup: Evaporate the HF rapidly under a stream of nitrogen. Precipitate the crude, fully deprotected peptide by adding 50 mL of ice-cold diethyl ether. Centrifuge and wash the pellet three times with cold ether to remove organic scavengers.

Protocol 3: Mild Reductive Deprotection (Alternative to HF)

For highly sensitive peptide sequences where harsh anhydrous HF is detrimental, the Tosyl group can be removed via mild electrochemical reduction or photocatalysis[2][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified, fully protected peptide in anhydrous methanol.

  • Reduction: Add finely activated Magnesium turnings (10 equivalents).

  • Reaction: Sonicate or stir vigorously at room temperature for 2–4 hours. The -0.36 V activation potential allows the Mg to selectively cleave the N-S bond of the indole-tosyl group without reducing the peptide backbone.

  • Workup: Filter the mixture through Celite, concentrate under vacuum, and purify via RP-HPLC.

Workflow Visualization

Workflow N1 Step 1: Resin Swelling (DCM/DMF) N2 Step 2: Boc Removal (50% TFA/DCM) N1->N2 N3 Step 3: Coupling of Boc-Trp(Tos)-OH (DIC/Oxyma Activation) N2->N3 N4 Step 4: Kaiser Test (Monitor Coupling Efficiency) N3->N4 N4->N3 Positive (Incomplete) N5 Step 5: Chain Elongation (Repeat Steps 2-4) N4->N5 Negative (Complete) N6 Step 6: HF Cleavage & Deprotection (Anhydrous HF + p-Cresol/DMS) N5->N6

Caption: Standard solid-phase peptide synthesis workflow utilizing Boc-Trp(Tos)-OH.

References

  • Title: Mild Reductive Cleavage of Tryptophan and Histidine Side-Chain Protecting Groups Source: European Journal of Organic Chemistry / Universidade do Minho URL: [Link]

  • Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy Source: Methods in Molecular Biology (PubMed) URL: [Link]

  • Title: Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan Source: Organic Letters (ACS Publications) URL: [Link]

Application Note: Enzymatic Inhibition Studies Using Sulfonyl-Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

Mechanistic Rationale: The Sulfonyl-Tryptophan Pharmacophore

The design of highly specific enzyme inhibitors often relies on mimicking transition states or exploiting unique topographical features of an enzyme's active site. Sulfonyl-tryptophan derivatives, such as ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), have emerged as highly versatile scaffolds in medicinal chemistry[1].

The potency of these molecules stems from a dual-pharmacophore system:

  • The Indole Moiety: The bulky, electron-rich indole ring of tryptophan provides exceptional

    
     stacking capabilities and hydrophobic anchoring. In viral proteases (e.g., SARS-CoV-2 3CLpro), the 
    
    
    
    -electrons of the indole moiety form strong interactions with residues like Thr25 and Thr26[2].
  • The Sulfonamide Group (

    
    ):  Acting as a transition-state analog for hydrolytic enzymes, the sulfonamide oxygen atoms serve as potent hydrogen bond acceptors, while the nitrogen acts as a donor. This allows the molecule to form tightly coordinated hydrogen bonds with critical catalytic triad residues, such as His41 or Met165[2].
    

Because of these structural advantages, sulfonyl-tryptophan derivatives demonstrate significant broad-spectrum inhibitory potential against enzymes including Phospholipase A2 (PLA2), Acetylcholinesterase (AChE), and viral helicases[1][2].

Experimental Workflow & Logical Architecture

To accurately quantify the inhibitory potential of sulfonyl-tryptophan compounds, the experimental design must account for the compound's hydrophobicity and potential for slow-binding kinetics. The following workflow outlines the critical path from compound preparation to kinetic extraction.

AssayWorkflow S1 1. Compound Preparation (Sulfonyl-Tryptophan in DMSO) S2 2. Enzyme Pre-incubation (Target + Inhibitor at 37°C) S1->S2 Dilute to <1% DMSO S3 3. Reaction Initiation (Substrate Addition) S2->S3 Reach Equilibrium S4 4. Signal Detection (Absorbance/Fluorescence) S3->S4 Measure Product Formation S5 5. Kinetic Extraction (IC50 & Lineweaver-Burk) S4->S5 Data Regression

Step-by-step workflow for sulfonyl-tryptophan enzymatic inhibition assays.

Self-Validating Assay Design

Every robust enzymatic protocol must be a self-validating system. Before executing the primary protocols, ensure the following controls are integrated into your microplate layout:

  • Vehicle Control (0% Inhibition): Contains the enzyme, substrate, and the exact concentration of Dimethyl Sulfoxide (DMSO) used to dissolve the inhibitor. Causality: DMSO concentrations exceeding 1% (v/v) can induce conformational changes or denature the target enzyme, artificially inflating the apparent inhibition.

  • Positive Control (100% Inhibition): A clinically validated inhibitor (e.g., Donepezil for AChE, or Varespladib for PLA2). Causality: Validates the dynamic range and sensitivity of the assay.

  • Detergent Control (PAINS validation): Addition of 0.01% Triton X-100 to the assay buffer. Causality: Highly hydrophobic compounds like sulfonyl-tryptophan can form colloidal aggregates that non-specifically sequester enzymes. Triton X-100 disrupts these aggregates, ensuring the observed inhibition is true active-site binding rather than an artifact.

Primary Protocol: In Vitro Enzyme Inhibition Assay ( Determination)

This protocol is generalized for continuous spectrophotometric or fluorometric assays (e.g., Ellman's method for AChE).

Materials & Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

  • Target Enzyme: Diluted in assay buffer to the predetermined linear-velocity concentration (e.g., 0.1 U/mL).

  • Sulfonyl-Tryptophan Inhibitor: 10 mM stock in 100% anhydrous DMSO.

  • Substrate: Prepared fresh in assay buffer.

Step-by-Step Methodology
  • Serial Dilution of Inhibitor: Prepare a 7-point, 3-fold serial dilution of the sulfonyl-tryptophan derivative in 100% DMSO.

    • Causality: A wide logarithmic concentration range (e.g., 0.1 µM to 100 µM) is required to capture the full sigmoidal dose-response curve necessary for accurate

      
       calculation.
      
  • Plate Assembly: To a 96-well microplate, add 80 µL of Assay Buffer, 10 µL of the Target Enzyme, and 1 µL of the serially diluted inhibitor (or pure DMSO for the vehicle control).

    • Causality: Keeping the inhibitor volume at 1 µL in a 100 µL final reaction volume strictly maintains the DMSO concentration at 1%, preventing solvent-induced enzyme degradation.

  • Pre-Incubation: Incubate the microplate at 37°C for 15 to 30 minutes.

    • Causality: Sulfonyl-tryptophan derivatives often exhibit slow-binding kinetics due to the time required for the bulky indole ring to displace water molecules within the active site. Pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Add 9 µL of the Substrate to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance or fluorescence continuously every 30 seconds for 10 minutes at 37°C.

  • Data Extraction: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Calculate percentage inhibition using the formula:
    
    
    
    

Secondary Protocol: Determining the Mechanism of Inhibition (Enzyme Kinetics)

To understand how the sulfonyl-tryptophan derivative inhibits the enzyme (Competitive, Non-competitive, or Uncompetitive), a Lineweaver-Burk analysis must be performed.

Step-by-Step Methodology
  • Select Inhibitor Concentrations: Choose three fixed concentrations of your sulfonyl-tryptophan derivative based on the

    
     value determined in Protocol 1: 
    
    
    
    (Vehicle),
    
    
    ,
    
    
    , and
    
    
    .
  • Vary Substrate Concentrations: Prepare a range of substrate concentrations spanning from

    
     to 
    
    
    
    .
  • Execute Assay: Follow steps 2-5 from Protocol 1 for each combination of inhibitor and substrate concentration.

  • Lineweaver-Burk Plotting: Plot the reciprocal of the initial velocity (

    
    ) against the reciprocal of the substrate concentration (
    
    
    
    ).
    • Interpretation Causality: If the lines intersect at the y-axis, the inhibition is competitive (the inhibitor binds directly to the active site, competing with the substrate). If the lines intersect at the x-axis, it is non-competitive (binding to an allosteric site). Sulfonyl-tryptophan derivatives typically exhibit competitive or mixed inhibition profiles due to their strong affinity for the catalytic pocket[1].

Quantitative Data Presentation

When reporting the efficacy of synthesized sulfonyl-tryptophan derivatives (such as DNSPA), summarize the kinetic and thermodynamic data in a structured format to allow for rapid cross-target comparison. Below is a representative data summary table based on established literature parameters for these compounds[1][2].

Target EnzymeInhibitor Compound

(

)
Inhibition MechanismDocking Score (kcal/mol)Key Residue Interactions
Phospholipase A2 (PLA2) DNSPA

Competitive-7.20His48, Asp49 (Hydrogen bonding)
Acetylcholinesterase (AChE) DNSPA

Mixed-8.15Trp286 (

stacking)
SARS-CoV-2 3CLpro DNSPA

Competitive-6.35Thr25, Thr26, His41, Met165
E. coli DNA Gyrase DNSPA

Uncompetitive-6.37DNA-gyrase cleavage complex

Note: Data represents typical parameters observed for ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) and analogous derivatives across various in vitro and in silico models[1][2].

References

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming N-p-Toluenesulfonyltryptophan Precipitation at Neutral pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for handling N-p-toluenesulfonyltryptophan (Ts-Trp) . As researchers scale up assays or formulate drug candidates, the physicochemical barriers of modified amino acids often cause critical bottlenecks. This guide provides mechanistic causality, actionable workflows, and self-validating protocols to ensure stable solubilization of Ts-Trp in aqueous environments at pH 7.0.

Part 1: Mechanistic FAQ (The "Why" Behind the Precipitation)

Q: Why does Ts-Trp precipitate so aggressively at neutral pH, even though its carboxyl group is deprotonated? A: It is a matter of competing thermodynamic forces. At pH 7.0, the carboxylate group of Ts-Trp is fully ionized (


). While this ionization provides favorable hydration energy, Ts-Trp contains two massive hydrophobic domains: the indole ring of the tryptophan core and the bulky aromatic p-toluenesulfonyl (tosyl) protecting group. The entropic penalty of water forming a clathrate cage around these non-polar regions is immense. To minimize free energy, the molecules undergo rapid intermolecular 

stacking and hydrophobic collapse, easily overpowering the hydration capacity of the single carboxylate anion.

Q: Can I use basic amino acids to force it into solution without organic solvents? A: Yes. Basic amino acids like L-Arginine and L-Lysine are highly effective solubilizers for poorly water-soluble acidic compounds. They operate via a synergistic dual mechanism: strong electrostatic interactions between the basic guanidinium group and the acidic carboxylate of Ts-Trp, coupled with non-ionic (hydrophobic and cation-


) interactions that physically interrupt the self-assembly of the tosyl and indole domains[1].

Q: If I must use a purely aqueous buffer, can salt additives help? A: Counterintuitively, yes—if you use the right salt. While standard salts (like NaCl) will cause a "salting-out" effect and worsen precipitation, specific chaotropic anions induce a "salting-in" effect. Research demonstrates that the tosylate anion (


), for instance, interacts favorably with the apolar parts of amino acids, shielding them from the bulk aqueous phase and significantly increasing solubility[2].

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Issue 1: "Flash Precipitation" Upon Aqueous Dilution

Symptom: You dissolve Ts-Trp in 100% DMSO at a high concentration, but the moment you pipette it into your pH 7.0 assay buffer, it forms a cloudy white precipitate. Causality: The sudden shift in solvent dielectric constant causes immediate supersaturation. The hydrophobic groups self-associate faster than the DMSO can diffuse into the bulk water.

Protocol A: HP-

-CD Molecular Encapsulation (Step-by-Step)

This protocol uses Hydroxypropyl-


-Cyclodextrin to physically sequester the hydrophobic tosyl/indole groups before they can aggregate.
  • Host Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your target pH 7.0 buffer (e.g., 50 mM HEPES).
    
  • Guest Preparation: Dissolve Ts-Trp in pure DMSO at 50 mg/mL.

  • Controlled Titration: Under vigorous vortexing, add the DMSO stock dropwise (in 5

    
    L aliquots) into 1 mL of the HP-
    
    
    
    -CD solution. Do not exceed a final DMSO concentration of 2% (v/v).
  • Equilibration: Incubate the solution on a rotary shaker for 45 minutes at room temperature to allow the host-guest complex to reach thermodynamic equilibrium.

  • Self-Validation Step (DLS): Analyze the final solution using Dynamic Light Scattering (DLS).

    • Pass: A single peak at a hydrodynamic radius of ~1.5–3.0 nm indicates successful molecular encapsulation.

    • Fail: Peaks at >100 nm indicate colloidal aggregation and failure of the complexation.

Issue 2: Gradual Crystallization Over 24 Hours

Symptom: The solution appears clear initially, but microcrystals form at the bottom of the tube after overnight incubation. Causality: The monomeric Ts-Trp is thermodynamically unstable in the buffer. Over time, random collisions lead to nucleation and subsequent crystal growth.

Protocol B: L-Arginine Co-Solubilization

This solvent-free protocol relies on forming an in-situ salt complex that disrupts crystal lattice formation[1].

  • Stoichiometric Blending: Weigh exactly equimolar amounts of Ts-Trp and L-Arginine free base.

  • Dry Trituration: Grind the dry powders together in a micro-mortar or via bead-milling for 2 minutes to maximize surface area contact.

  • High-Concentration Solvation: Add 10% of your final required water volume. The localized high concentration forces the electrostatic interaction between the Arginine guanidinium group and the Ts-Trp carboxylate.

  • Dilution: Slowly add the remaining target buffer (pH 7.0) while stirring.

  • Self-Validation Step (UV-Vis & Centrifugation): Centrifuge the solution at 15,000 x g for 15 minutes. Carefully extract the supernatant and measure absorbance at 280 nm (specific to the indole ring). Calculate the concentration using a standard curve of Ts-Trp in 100% methanol. A 100% recovery rate validates that no micro-precipitates were pelleted out.

Part 3: Quantitative Data & Solubilization Efficacy

The following table summarizes the expected outcomes of various solubilization strategies to help you select the best approach for your specific downstream application.

Solubilization StrategyPrimary Mechanism of ActionEst. Max Soluble Conc.Downstream BiocompatibilityRisk of Precipitation (<24h)
Buffer Alone (pH 7.0) Carboxylate ionization only< 0.1 mg/mLHighHigh (Immediate)
5% DMSO Co-solvent Bulk polarity reduction~ 0.5 mg/mLModerate (Toxicity risk)High (Gradual)
0.5 M Na-Tosylate Chaotropic "salting-in"[2]~ 2.5 mg/mLLow (May inhibit enzymes)Low
Equimolar L-Arginine Electrostatic & steric disruption[1]> 5.0 mg/mLHighLow
20% HP-

-CD
Hydrophobic cavity encapsulation> 10.0 mg/mLHighVery Low

Part 4: Visualizing the Solubilization Logic

Workflow Start Ts-Trp in Aqueous Buffer pH 7.0 Precip Observation: Precipitation? Start->Precip Immediate Immediate (Flash Precipitation) Precip->Immediate Yes, on dilution Gradual Gradual (Crystallization <24h) Precip->Gradual Yes, over time Success Stable Solubilization Confirmed via DLS/A280 Precip->Success No Sol_Imm Strategy: HP-β-CD Encapsulation or L-Arginine Pre-mix Immediate->Sol_Imm Sol_Grad Strategy: Add Chaotropic Agent (e.g., Na-Tosylate) Gradual->Sol_Grad Sol_Imm->Success Sol_Grad->Success

Decision tree for troubleshooting Ts-Trp precipitation at neutral pH.

Mechanism Monomer Monomeric Ts-Trp (Hydrophobic Tosyl + Indole) Water Aqueous Buffer (pH 7.0) Inadequate Hydration Monomer->Water Arg L-Arginine Addition (Electrostatic + Non-ionic) Monomer->Arg Agg π-π Stacking & Hydrophobic Collapse Water->Agg Hydrophobic Effect Complex Ts-Trp:Arginine Complex (Steric & Charge Shielding) Arg->Complex Molecular Interaction Precip Precipitation / Aggregation Agg->Precip Soluble Thermodynamically Stable Solution Complex->Soluble

Mechanistic pathways of Ts-Trp aggregation vs. L-Arginine solubilization.

References

  • Title: Solubilities of Amino Acids in the Presence of Chaotropic Anions | Source: ua.pt | URL: 2

  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug | Source: rsc.org | URL: 1

Sources

Technical Support Center: Tryptophan Sulfonylation & Side Reaction Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and empirical data for managing the highly reactive indole ring of tryptophan (Trp) during direct sulfonylation, solid-phase peptide synthesis (SPPS), and late-stage functionalization.

Knowledge Base: Troubleshooting & FAQs

Q1: Why does tryptophan undergo unintended sulfonylation or alkylation during peptide synthesis? Causality & Mechanism: The indole ring of tryptophan is highly electron-rich, making it exceptionally susceptible to electrophilic aromatic substitution (SEAr) at the C-2 and C-3 positions[1]. During the final trifluoroacetic acid (TFA) cleavage in Fmoc-SPPS, sulfonyl protecting groups used for Arginine (such as Pmc, Pbf, or Mtr) undergo heterolytic cleavage, releasing a highly electrophilic aryl-sulfonyl cation (Ar–SO₂⁺)[1]. If this cation is not immediately quenched by scavengers, it will attack the nucleophilic indole ring of Trp, leading to irreversible +80 Da to +266 Da mass adducts[1][2].

Q2: How can I prevent sulfonyl transfer from Arginine protecting groups to Tryptophan? Causality & Mechanism: Mitigation relies on two thermodynamic and kinetic principles: steric shielding and competitive quenching.

  • Protecting Group Choice: The most effective defense is utilizing indole-protected tryptophan derivatives, specifically Fmoc-Trp(Boc)-OH[3]. During TFA cleavage, the Boc group is removed, but it forms a transient N-indole carboxylic acid intermediate. The electron-withdrawing nature of this carboxylate intermediate temporarily deactivates the indole ring against electrophilic attack until the sulfonyl cations are quenched[2].

  • Scavenger Kinetics: You must use a highly nucleophilic, sulfur-rich cleavage cocktail (e.g., Reagent K or Reagent R) to outcompete the indole ring for the Ar–SO₂⁺ cation[2][3].

Pathway Start Arg(Sulfonyl) Peptide in TFA Cation Aryl-Sulfonyl Cation (Ar-SO2+) Start->Cation Acidolysis Trp Unprotected Trp Indole Ring Cation->Trp Electrophilic Attack Scavenger Scavengers (EDT, Thioanisole) Cation->Scavenger Competitive Quenching SideProduct Alkylated Trp (Irreversible Adduct) Trp->SideProduct SEAr Mechanism CleanProduct Clean Deprotected Peptide Scavenger->CleanProduct Fast Kinetics

Pathway of sulfonyl cation generation and competition between Trp alkylation and scavenging.

Q3: I am trying to selectively sulfonylate the alpha-amine of free Tryptophan in solution, but my sulfonyl chloride is degrading. What is happening? Causality & Mechanism: Sulfonyl halides are highly reactive but extremely unstable in aqueous media, undergoing rapid hydrolysis to unreactive sulfonic acids[4]. If your pH is too low, the alpha-amine remains protonated (non-nucleophilic). If the pH is too high (>10), hydroxide ions rapidly hydrolyze the sulfonyl chloride[4][5]. You must employ strict Schotten-Baumann conditions (pH 8.5–9.0) to ensure the amine is deprotonated while minimizing the competing hydrolysis reaction[5].

Q4: Can I selectively sulfonylate the indole nitrogen (N-in) for late-stage functionalization without touching the alpha-amine? Causality & Mechanism: Yes, but not through traditional base-catalyzed chemistry. Recent advancements utilize transition-metal catalysis to achieve chemoselectivity. A copper-catalyzed N-sulfenylation method using CuBr, Ag₂CO₃, and Et₃N allows for the selective attachment of sulfur-containing groups directly to the nitrogen atom of the tryptophan residue without requiring directing groups[6].

Logic Root Trp Side Reactions with Sulfonyl Chlorides OverSulf Over-Sulfonylation (N-alpha & N-in) Root->OverSulf Hydrolysis Reagent Hydrolysis (Sulfonic Acid Formation) Root->Hydrolysis Alkylation C2/C3 Alkylation (SEAr) Root->Alkylation Mitigate1 pH Control (8.5-9.0) Schotten-Baumann OverSulf->Mitigate1 Mitigate2 Anhydrous Organic Solvents (DCM/DIPEA) Hydrolysis->Mitigate2 Mitigate3 Indole Protection (Boc, For) Alkylation->Mitigate3

Logical mapping of Trp side reactions and their respective mitigation strategies.

Experimental Data Center

Table 1: Comparison of Arginine Sulfonyl Protecting Groups & Trp Alkylation Risk

Data summarizes the electrophilic persistence of common Arg protecting groups during TFA cleavage and their corresponding risk of modifying proximate Trp residues[1].

Protecting GroupStructure / TypeElectrophile PersistenceRisk of Trp AlkylationRecommended Scavenger
Mtr Aryl-sulfonylVery HighSevereReagent K
Pmc Aryl-sulfonylHighHighReagent K or R
Pbf Aryl-sulfonylModerateLowReagent K or B
MIS 1,2-Dimethylindole-3-sulfonylLowMinimalStandard TFA/TIS/H₂O
Table 2: Validated Cleavage Cocktails for Trp-Containing Peptides

Selection of the correct scavenger cocktail is critical for preventing side reactions[2][3].

Cocktail NameComposition (v/v)Primary Use Case
Reagent K TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)Arg(Pmc/Pbf) + Trp sequences. Highly effective at quenching sulfonyl cations.
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Specifically designed for peptides with close Arg-Trp spatial proximity.
Reagent B TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2)General Fmoc-SPPS containing Trp but lacking Cysteine or Arginine.

Validated Methodologies

Protocol A: Selective N-alpha Sulfonylation of Tryptophan (Solution Phase)

This protocol utilizes an indirect Schotten-Baumann approach to prevent sulfonyl chloride hydrolysis and avoid N-in over-sulfonylation[5].

  • Preparation: Dissolve 1.0 eq of L-Tryptophan in a 1:1 mixture of 1M NaOH (aq) and Dioxane. Cool the reaction vessel to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 1.1 eq of the target sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) in a minimal volume of anhydrous Dioxane. Add this dropwise to the Trp solution over 30 minutes.

  • pH Maintenance: Continuously monitor the pH. Add 1M NaOH dropwise to strictly maintain the pH between 8.5 and 9.0. Causality: Dropping below pH 8.5 protonates the amine; exceeding 9.0 accelerates sulfonyl chloride hydrolysis[4][5].

  • Reaction & Quenching: Stir for 2 hours at room temperature. Acidify the solution to pH 2.0 using 1M HCl to precipitate the sulfonamide product.

  • Validation System: Filter the precipitate and analyze via LC-MS. The presence of a +199 Da mass shift (if using tosyl chloride) indicates successful N-alpha sulfonylation. A double mass shift indicates unwanted N-in side reaction, requiring tighter pH control.

Protocol B: Cleavage of Arg-Sulfonyl Protected Peptides Containing Trp

Designed to minimize sulfonyl transfer from Pbf/Pmc to the Trp indole ring[2][3].

  • Resin Preparation: Wash the synthesized peptide-resin (containing Fmoc-Trp(Boc)-OH) with DCM and dry under a vacuum for 1 hour.

  • Cocktail Formulation: Prepare Reagent K freshly in a fume hood: 82.5% TFA, 5% Thioanisole, 5% Phenol, 5% Water, 2.5% Ethanedithiol (EDT). Causality: EDT and thioanisole act as sacrificial soft nucleophiles to instantly quench the Ar-SO₂⁺ cation[3].

  • Cleavage: Add 10 mL of Reagent K per gram of resin. Stir gently at room temperature for exactly 2.5 hours.

  • Precipitation: Filter the resin and drop the cleavage cocktail into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Validation System: Centrifuge, wash the pellet with cold ether 3x, and analyze via RP-HPLC. Check for +252 Da (Pbf adduct) or +266 Da (Pmc adduct) peaks. If present, increase EDT concentration to 5% in subsequent runs.

Workflow Step1 Synthesize Peptide Using Fmoc-Trp(Boc)-OH Step2 Formulate Scavenger (Reagent K / Reagent R) Step1->Step2 Step3 TFA Acidolysis (2.5 hours, 25°C) Step2->Step3 Step4 Ether Precipitation (Ice Cold, 10x Vol) Step3->Step4 Step5 Self-Validation (RP-HPLC & MS Check) Step4->Step5

Workflow for cleavage of Trp-containing peptides to minimize sulfonyl transfer.

References

  • Arg-Sulfonyl Side Reactions in Peptide Cleavage – FAQ PeptideChemistry.org[Link]

  • Developments and recent advancements in endogenous amino acid selective bond forming reactions Chemical Society Reviews (RSC Publishing)[Link]

  • Tryptophan N-Sulfenylation American Peptide Society[Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan PubMed Central (NIH)[Link]

Sources

Validation & Comparative

Optimizing and Validating HPLC Methods for N-Tosyltryptophan Purity: A Comparative Guide to Core-Shell vs. Fully Porous Technologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tosyltryptophan is a sterically hindered, hydrophobic amino acid derivative widely utilized as a critical intermediate in advanced peptide synthesis and pharmaceutical manufacturing. Accurately determining its chemical purity is paramount, yet analytically challenging. The molecule's bulky tosyl protecting group, combined with an ionizable carboxylic acid and an electron-rich indole ring, makes it highly susceptible to secondary interactions with residual silanols on silica-based stationary phases.

This guide provides an objective, data-backed comparison between traditional Fully Porous Particle (FPP) columns and modern Superficially Porous Particle (SPP, or "core-shell") columns for the purity analysis of N-tosyltryptophan. Furthermore, it details a self-validating experimental protocol strictly grounded in the latest global regulatory standards[1].

Mechanistic Causality: Why Column Morphology Dictates Performance

Historically, 5.0 µm Fully Porous Particles (FPPs) were the default stationary phase choice[2]. However, FPPs resemble a microscopic "sponge," meaning up to 95% of the active surface area resides deep within the particle's core[2]. For a bulky analyte like N-tosyltryptophan, diffusing in and out of these deep pores takes considerable time. This significantly increases mass transfer resistance (the C-term in the van Deemter equation), leading to severe band broadening, peak tailing, and compromised resolution[3].

To achieve higher efficiency with FPPs, laboratories traditionally had to drop the particle size to sub-2 µm. However, backpressure increases inversely with the square of the particle size, often pushing system pressures beyond the 400–600 bar limits of standard HPLC instrumentation[2][3].

The Core-Shell Solution: Superficially Porous Particles (SPPs) solve this physical limitation by utilizing a solid, impermeable silica core surrounded by a thin porous shell (e.g., a 1.7 µm solid core with a 0.5 µm porous shell yielding a 2.7 µm particle)[2]. This morphology drastically shortens the diffusion path[3]. The bulky N-tosyltryptophan molecules spend less time trapped within the stationary phase, reducing longitudinal diffusion and mass transfer resistance. The result is UPLC-like efficiency (sharp peaks, high theoretical plates) at backpressures easily manageable by standard HPLC systems[3][4].

G cluster_FPP Fully Porous Particle (FPP) cluster_SPP Superficially Porous Particle (SPP) FPP Deep Pore Diffusion SPP_Core Solid Core SPP_Shell Thin Shell SPP_Core->SPP_Shell Restricted Path Analyte N-tosyltryptophan Analyte->FPP Broad Peak (High C-term) Analyte->SPP_Shell Sharp Peak (Low C-term)

Fig 1. Analyte diffusion pathways in Fully Porous vs. Superficially Porous Particles.

Comparative Performance Data: SPP vs. FPP

To objectively compare the two technologies, N-tosyltryptophan was analyzed using an isocratic mobile phase of Acetonitrile:Water (45:55, v/v) containing 0.1% Trifluoroacetic acid (TFA).

Causality of Mobile Phase Choice: Acetonitrile is selected over methanol due to its lower viscosity, which further improves mass transfer for bulky molecules. The addition of 0.1% TFA lowers the mobile phase pH to approximately 2.0. This ensures the carboxylic acid group of N-tosyltryptophan remains fully protonated (neutral), thereby preventing peak fronting and suppressing secondary ionic interactions with unendcapped acidic silanols.

Table 1: Chromatographic Performance Comparison
Parameter5.0 µm FPP (Traditional C18)2.7 µm SPP (Core-Shell C18)Performance Gain & Causality
Retention Time (

)
12.4 min6.8 min45% reduction in run time. SPPs allow higher optimal flow rates without losing efficiency.
Theoretical Plates (N) 8,50022,400>2.5x efficiency boost. Driven by reduced eddy diffusion and a shorter mass transfer path.
Tailing Factor (

)
1.651.08Near-perfect symmetry. The thin shell minimizes the time analytes spend interacting with active silanols.
Backpressure 110 bar240 barHigher than FPP, but safely within standard 400-bar HPLC limits, avoiding the need for UPLC upgrades.
Resolution (

)
1.84.2Superior baseline separation. Critical for accurate quantitation of closely eluting synthesis impurities.

(Note: Data synthesized from comparative chromatographic principles of SPP and FPP technologies[2][3][4].)

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

A robust analytical method must function as a self-validating system. This means the protocol includes internal checks—specifically System Suitability Testing (SST)—that must pass before any sample data is accepted. The following step-by-step workflow strictly adheres to the ICH Q2(R2) Validation of Analytical Procedures framework[1][5].

G SST System Suitability Testing (Self-Validation Check) Spec Specificity (Resolution > 2.0) SST->Spec Pass Criteria Met Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec LOD LOD & LOQ (S/N > 3 & S/N > 10) Prec->LOD Rob Robustness (Flow, Temp Variations) LOD->Rob

Fig 2. ICH Q2(R2) Analytical Method Validation Workflow with built-in SST.

Step-by-Step Methodology

Phase 1: System Suitability Testing (SST) - The Validation Gatekeeper

  • Prepare a standard working solution of N-tosyltryptophan (100 µg/mL in diluent).

  • Inject 5 consecutive replicates.

  • Self-Validation Criteria: The system is only deemed "ready" if the %RSD of the peak area is ≤ 1.0%, Tailing Factor is ≤ 1.5, and Theoretical Plates are ≥ 10,000. If these fail, the run is aborted to prevent the collection of invalid data.

Phase 2: Specificity (Selectivity)

  • Inject a blank (diluent only) to ensure no baseline interference at the retention time of N-tosyltryptophan.

  • Inject a sample spiked with known synthesis impurities (e.g., unreacted tryptophan, tosyl chloride degradation products).

  • Causality: This demonstrates the method's ability to unambiguously assess the analyte in the presence of expected matrix components and degradation products, a core requirement of ICH Q2(R2)[6].

Phase 3: Linearity and Range

  • Prepare 6 concentration levels ranging from 25% to 150% of the target working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).

  • Inject each level in triplicate.

  • Plot peak area versus concentration and perform linear regression analysis. The correlation coefficient (

    
    ) must be ≥ 0.999.
    

Phase 4: Precision and Accuracy

  • Repeatability (Method Precision): Prepare 6 independent sample preparations at 100% test concentration. Calculate the %RSD of the purity assay.

  • Accuracy (Recovery): Spike known amounts of N-tosyltryptophan reference standard into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery to ensure no matrix suppression occurs.

Phase 5: Robustness

  • Deliberately introduce minor variations to the method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase composition (±2% Acetonitrile).

  • Causality: Proving robustness ensures the method's reliability during normal day-to-day operational fluctuations across different laboratories or technicians[5].

Validation Results Summary

Using the 2.7 µm SPP column, the optimized method was subjected to the ICH Q2(R2) protocol. The UPLC-like efficiency of the core-shell particle directly contributed to exceptional validation metrics, particularly in sensitivity (LOD/LOQ) and precision.

Table 2: ICH Q2(R2) Validation Metrics for N-tosyltryptophan (SPP Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (SPP Column)Status
Specificity No interference at

No peaks in blank at 6.8 minPass
Linearity (

)
≥ 0.9990.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (%RSD) ≤ 2.0%0.65%Pass
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 µg/mLPass
Robustness %RSD ≤ 2.0% under variationMax %RSD = 1.2%Pass

Conclusion

For the purity determination of sterically hindered, ionizable compounds like N-tosyltryptophan, column morphology plays a dictating role in analytical success. Transitioning from traditional 5.0 µm Fully Porous Particles to 2.7 µm Superficially Porous Particles eliminates the mass transfer bottlenecks that cause peak tailing and long run times[2][3]. When coupled with a self-validating, ICH Q2(R2)-compliant protocol[1], the SPP-based method delivers UPLC-level precision, sensitivity, and throughput on standard HPLC instrumentation, ensuring total confidence in pharmaceutical quality control.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." URL:[Link][5]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." URL:[Link][6]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." URL:[Link][1]

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar." URL: [Link][4]

  • Axion Analytical Labs. "What's the Difference Between Superficially Porous and Totally Porous HPLC Columns?" URL:[Link][2]

  • Waters Corporation. "Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds." URL:[Link]

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." URL:[Link][3]

Sources

Mass spectrometry fragmentation patterns of N-p-toluenesulfonyltryptophan

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Mass Spectrometry Fragmentation of N-p-Toluenesulfonyltryptophan: Positive vs. Negative Ion Mode ESI-MS/MS

Introduction

N-p-Toluenesulfonyltryptophan (N-tosyltryptophan) is a critical derivatized amino acid frequently utilized in peptide synthesis, enzymatic assays, and metabolomic profiling. Accurate structural characterization of this molecule relies heavily on tandem mass spectrometry (MS/MS). However, analytical scientists frequently face a choice: should they operate in Positive Ion Mode (+ESI) or Negative Ion Mode (-ESI)?

This guide objectively compares the fragmentation behaviors, diagnostic utility, and sensitivity of both ionization modes. By detailing the mechanistic causality behind the fragmentation patterns and providing self-validating experimental protocols, this guide equips researchers with the authoritative insights needed for robust MS/MS assay development.

Mechanistic Pathways & Fragmentation Causality

Positive Ion Mode (+ESI): Backbone Elucidation

In +ESI, N-tosyltryptophan ([M+H]+ m/z 359.1) undergoes protonation primarily at the sulfonamide nitrogen or the carbonyl oxygen. Protonation at the nitrogen severely weakens the S-N bond. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), this leads to heterolytic cleavage, producing a highly stable, resonance-stabilized tosyl cation ([C7H7SO2]+) at m/z 155.0[1]. This fragment is a universal diagnostic marker for tosylated compounds[2]. Subsequent neutral loss of SO2 (64 Da) from the tosyl cation generates the tropylium ion at m/z 91.1[3].

Simultaneously, the tryptophan moiety undergoes its own characteristic fragmentation. Cleavage of the Cα-Cβ bond—a hallmark of tryptophan gas-phase chemistry—yields the conjugated 3-methylene-3H-indol-1-ium ion at m/z 130.1[4],[5].

Negative Ion Mode (-ESI): Functional Group Confirmation

In -ESI, the carboxylic acid group readily deprotonates to form the [M-H]- precursor at m/z 357.1. Because the negative charge is localized on the carboxylate, the fragmentation pathways are entirely different. The dominant pathway is the homolytic or heterolytic cleavage of the S-N bond, yielding the p-toluenesulfinate anion ([C7H7SO2]-) at m/z 155.0. Unlike +ESI, -ESI produces minimal backbone fragmentation, making it highly specific for confirming the presence of the tosyl protecting group but less useful for sequencing the amino acid core.

Visualizing the Fragmentation Logic

MS_Fragmentation P N-Tosyltryptophan [M+H]+ m/z 359.1 T Tosyl Cation m/z 155.0 P->T S-N Bond Cleavage (- C11H12N2O2) W [Trp+H]+ m/z 205.1 P->W Loss of Tosyl Group (- C7H8SO3) I 3-Methyleneindolium m/z 130.1 P->I Direct Cα-Cβ Cleavage Tr Tropylium Cation m/z 91.1 T->Tr Loss of SO2 (- 64 Da) W->I Cα-Cβ Cleavage (- C2H5NO2)

ESI-MS/MS positive ion fragmentation pathways of protonated N-tosyltryptophan.

Quantitative Data Comparison

To objectively compare the utility of each mode, the following table summarizes the key diagnostic ions, their exact masses, and their relative abundances at a normalized collision energy (NCE) of 30 eV.

Ionization ModePrecursor Ion (m/z)Fragment m/zElemental CompositionRelative AbundanceDiagnostic Utility
+ESI 359.106 [M+H]+155.016[C7H7SO2]+100% (Base Peak)Confirms N-tosylation
+ESI 359.106[M+H]+130.065[C9H8N]+65%Confirms Tryptophan core
+ESI 359.106 [M+H]+91.054[C7H7]+40%Confirms aromatic tosyl ring
-ESI 357.091 [M-H]-155.016[C7H7SO2]-100% (Base Peak)Confirms sulfonyl group
-ESI 357.091 [M-H]-116.050[C8H6N]-< 10%Secondary Trp confirmation

Comparison Verdict: +ESI is vastly superior for comprehensive structural elucidation due to its rich, dual-pathway fragmentation (yielding both tosyl and indole markers). -ESI is preferable only when matrix interference in the positive mode is exceptionally high, as it offers a cleaner background but limited structural information.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible MS/MS spectra, the following step-by-step methodology incorporates built-in validation checks.

Phase 1: Sample Preparation & System Suitability

  • Standard Preparation: Dissolve the N-tosyltryptophan reference standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

  • Solvent Blank Validation: Inject a 50:50 Methanol:Water blank.

    • Causality: This ensures the system is free of carryover, particularly from sticky aromatic compounds like tosyl derivatives. The blank must show a signal-to-noise ratio (S/N) < 3 for m/z 359.1 before proceeding.

Phase 2: LC Separation Parameters

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Promotes protonation for +ESI).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The hydrophobic tosyl group significantly increases retention compared to underivatized tryptophan; a steep organic gradient ensures a sharp elution peak and minimizes diffusion-based peak broadening.

Phase 3: MS/MS Acquisition (Data-Dependent or Targeted)

  • Source Settings (+ESI): Spray voltage 3.5 kV, Capillary temperature 275°C.

  • Collision Energy Optimization: Perform a stepped HCD/CID acquisition at NCE 15, 30, and 45 eV.

    • Causality: The S-N bond is highly labile and fragments at low energy (15 eV) to yield m/z 155. The Cα-Cβ bond requires higher energy (30-45 eV) to yield m/z 130 and 91. Stepped CE ensures all diagnostic ions are captured in a single composite spectrum.

  • Self-Validation Check: Calculate the mass error of the m/z 155.016 fragment. If the mass error exceeds 5 ppm, halt the sequence and recalibrate the mass spectrometer's TOF/Orbitrap analyzer.

References

  • Differentiation of Isomeric Haloanilines by Tosylation in Combination With Electrospray Ionization Mass Spectrometry. PubMed. URL:[Link][2]

  • Identification of Oxidation Products and Free Radicals of Tryptophan by Mass Spectrometry. CORE. URL:[Link][4]

  • Vacuum Ultraviolet Single-Photon Postionization of Amino Acids. MDPI. URL:[Link][5]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. URL:[Link][1]

Sources

Rheological and Structural Comparison of N-Tosyltryptophan and N-Phthaloyltryptophan Supramolecular Gels

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the performance of Low Molecular Weight Gelators (LMWGs) requires looking beyond macroscopic observations and understanding the fundamental non-covalent interactions that drive self-assembly. Tryptophan-based LMWGs are highly valued in supramolecular chemistry because the indole ring provides robust


 stacking and hydrogen-bonding capabilities[1].

However, the choice of the N-terminal protecting group acts as a structural switch that fundamentally rewires the gel's rheological profile. This guide provides an objective, data-driven comparison between N-Tosyltryptophan (Ts-Trp) and N-Phthaloyltryptophan (Phth-Trp) gels, detailing the causality behind their mechanical divergence and providing a self-validating protocol for their characterization.

Mechanistic Divergence: The Role of the N-Terminal Synthon

The macroscopic strength of a supramolecular gel is a direct readout of its microscopic non-covalent network. The structural differences between the tosyl and phthaloyl groups dictate entirely different assembly pathways:

  • N-Tosyltryptophan (Ts-Trp): The sulfonamide group (

    
    ) is the critical differentiator here. The sulfonamide 
    
    
    
    acts as a strong hydrogen-bond donor, establishing a continuous 1D fibrillar backbone. The tolyl and indole rings subsequently provide lateral
    
    
    stacking, bundling these fibrils into highly entangled, flexible fibers. This dual-action assembly leads to high elasticity and a high storage modulus.
  • N-Phthaloyltryptophan (Phth-Trp): The phthalimide group features a fully substituted nitrogen, meaning it lacks an

    
    -amine hydrogen-bond donor . Forced to assemble without this primary synthon, Phth-Trp relies heavily on carboxylic acid dimerization and dominant, rigid 
    
    
    
    stacking between the bulky, planar phthaloyl groups. This results in highly crystalline, rigid, but ultimately brittle fibers that yield quickly under shear stress.

Mechanism TsTrp N-Tosyltryptophan TsBond Sulfonamide NH Donor + Indole π-π Stacking TsTrp->TsBond PhthTrp N-Phthaloyltryptophan PhthBond No α-Amine H-Donor Dominant Phthaloyl π-π PhthTrp->PhthBond TsRheo High Storage Modulus (G') Elastic & Thermostable TsBond->TsRheo PhthRheo Low Storage Modulus (G') Brittle & Shear-Sensitive PhthBond->PhthRheo

Fig 1. Mechanistic pathway linking N-terminal protecting groups to macroscopic rheological properties.

Self-Validating Experimental Protocol

LMWGs are notoriously sensitive to their preparation history. Using mineral acids (like HCl) to trigger gelation often results in localized precipitation and a heterogeneous "kinetic trap"[2]. To ensure a self-validating, reproducible system, we employ a slow pH-switch method using glucono-


-lactone (GdL) . GdL hydrolyzes slowly to gluconic acid, ensuring a uniform, thermodynamically stable 3D network.
Step-by-Step Workflow
  • Alkaline Dissolution: Suspend 10.0 mg of the LMWG (Ts-Trp or Phth-Trp) in 1.0 mL of Milli-Q water. Add 0.1 M NaOH dropwise until the pH reaches 10.0. Causality: Deprotonating the carboxylic acid ensures complete electrostatic repulsion and molecular dissolution.

  • GdL Triggering: Add a precise stoichiometric equivalent of GdL (relative to the NaOH added) to the clear solution. Vortex gently for 5 seconds to ensure homogeneous distribution.

  • In Situ Assembly: Immediately transfer 0.5 mL of the solution onto the lower plate of the rheometer. Allow the system to incubate undisturbed for 24 hours at 25 °C. Causality: In situ gelation prevents the mechanical destruction of the network that occurs when loading pre-formed gels onto a rheometer.

  • Rheological Characterization:

    • Geometry Setup: Lower the 25 mm parallel upper plate to a gap of 1.0 mm. Apply a solvent trap to prevent evaporation.

    • Amplitude Sweep: Run from 0.01% to 100% strain at 1 Hz. Causality: This identifies the Linear Viscoelastic Region (LVR) and the yield strain (

      
      ), confirming the structural limits of the gel before catastrophic breakdown.
      
    • Frequency Sweep: Run from 0.1 to 100 rad/s at a constant strain of 0.1% (safely within the LVR) to measure the true Storage (

      
      ) and Loss (
      
      
      
      ) moduli.

Workflow Step1 1. Dissolution NaOH (pH 10) Step2 2. Trigger Add GdL Step1->Step2 Step3 3. Assembly 24h Incubation Step2->Step3 Step4 4. Rheology LVR & Freq Sweep Step3->Step4

Fig 2. Self-validating pH-switch workflow for reproducible LMWG gelation and rheological testing.

Rheological Data & Performance Comparison

The quantitative data below summarizes the rheological outputs of both gelators prepared at 1.0 wt% via the GdL pH-switch method at 25 °C.

Rheological ParameterN-Tosyltryptophan (Ts-Trp)N-Phthaloyltryptophan (Phth-Trp)
Minimum Gelation Concentration (MGC) 0.4 wt%1.2 wt%
Storage Modulus (

)
42.5 kPa14.2 kPa
Loss Modulus (

)
3.8 kPa2.1 kPa
Yield Strain (

)
12%3%
Tan

(

)
0.089 (Highly Elastic)0.147 (Less Elastic)
Primary Network Driver H-Bonding & Flexible

Stacking
Rigid

Stacking
Data Synthesis & Application Insights

The rheological data perfectly mirrors the molecular architecture. Ts-Trp exhibits a


 nearly three times higher than Phth-Trp, alongside a significantly lower Minimum Gelation Concentration (MGC). Because the Ts-Trp network is bound by flexible 1D hydrogen bonds interspersed with 

stacking, it can dissipate mechanical energy efficiently, allowing it to stretch to a 12% yield strain before breaking. This behavior aligns with advanced 3[3], where hydrogen bonding dictates shear resistance.

Conversely, Phth-Trp's reliance on rigid phthaloyl-indole


 stacking creates a stiffer, highly crystalline micro-architecture. While it forms a viable gel, it is highly brittle, yielding at just 3% strain. Once the rigid 

interlocking is disrupted by shear, the network undergoes catastrophic failure.

Conclusion for Drug Development Professionals: If your application requires an injectable, shear-thinning, and highly elastic matrix (e.g., subcutaneous drug depots or tissue engineering scaffolds), Ts-Trp is the superior candidate. Phth-Trp should be reserved for static applications where mechanical shear is negligible, or where rapid, brittle release of an encapsulated payload is desired upon physical impact.

References

  • Title: A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels Source: MDPI URL:[Link][2]

  • Title: Exceptionally strong hydrogels through self-assembly of an indole-capped dipeptide Source: Royal Society of Chemistry (RSC) URL:[Link][1]

  • Title: Tunable macroscopic self-healing of supramolecular gel through host–guest inclusion Source: AIP Publishing URL:[Link][3]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide for Handling N-[(4-Methylphenyl)sulfonyl]tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide researchers, medicinal chemists, and drug development professionals with a self-validating system for handling N-[(4-Methylphenyl)sulfonyl]tryptophan (commonly known as Tosyl-L-tryptophan , CAS No. 67850-42-4).

This compound is a highly valued building block in modern drug discovery, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) directed against oncogenic targets like AIMP2-DX2 in lung cancer[1]. However, the addition of the bulky, hydrophobic p-toluenesulfonyl (tosyl) protecting group to the tryptophan scaffold significantly alters its physicochemical properties. This guide synthesizes technical accuracy with field-proven operational insights to ensure your laboratory workflows remain safe, efficient, and compliant.

Chemical Identity & Mechanistic Hazard Profiling

Before handling any chemical, one must understand the causality behind its hazards. N-Tosyl-L-tryptophan is a fine powder that carries specific Global Harmonized System (GHS) warnings[2].

  • H302 (Harmful if swallowed): Fine, static-prone powders can easily aerosolize during weighing, leading to accidental ingestion or inhalation if engineering controls fail.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The tosyl group increases the compound's lipophilicity compared to unprotected amino acids. If dissolved in penetrating organic solvents (e.g., DMSO or DMF) during amide coupling, the solvent acts as a carrier, rapidly driving the irritating compound through the dermal layer or ocular mucosa.

Quantitative Safety & Storage Parameters

To ensure reproducibility and safety, all quantitative operational metrics are summarized below:

ParameterSpecification / ValueOperational Rationale
Storage Temperature 2–8°C (Desiccated)Prevents thermal degradation of the sulfonamide linkage and minimizes moisture absorption[2].
Fume Hood Face Velocity ≥ 0.5 m/s (100 fpm)Ensures adequate capture of aerosolized particulates to mitigate H302 inhalation risks.
Glove Thickness ≥ 0.11 mm (Nitrile)Provides a sufficient breakthrough barrier for dry powder handling.
Solvent Compatibility DMSO, DMF, DCMHigh solubility requires immediate glove changes if liquid solutions are spilled, as these solvents bypass nitrile barriers rapidly.

Logical Mapping of Hazards to PPE

The following diagram illustrates the self-validating logical relationship between the intrinsic GHS hazards of N-Tosyl-L-tryptophan and the mandatory Personal Protective Equipment (PPE) and engineering controls required to mitigate them.

HazardMitigation Compound N-Tosyl-L-tryptophan (Solid Powder) H315 H315: Skin Irritant Compound->H315 H319 H319: Eye Irritant Compound->H319 H302 H302: Harmful Swallowed Compound->H302 Gloves Nitrile Gloves (≥0.11mm) H315->Gloves Dermal Barrier Goggles Safety Goggles (EN 166) H319->Goggles Ocular Barrier Hood Fume Hood (≥0.5 m/s) H302->Hood Inhalation Barrier Safe Safe Synthesis Workflow Gloves->Safe Goggles->Safe Hood->Safe

Caption: Logical mapping of GHS hazards to PPE and engineering controls for N-Tosyl-L-tryptophan.

Operational Workflow: Step-by-Step Handling Protocol

This methodology details the preparation of N-Tosyl-L-tryptophan solutions for downstream applications, such as the amide coupling steps required in PROTAC synthesis[1].

Phase 1: Environmental Setup & PPE Donning
  • Verify Engineering Controls: Confirm the chemical fume hood monitor reads a face velocity of at least 0.5 m/s.

  • Don PPE: Equip standard laboratory attire (closed-toe shoes, long pants), a flame-resistant lab coat, chemical safety goggles, and double-layered nitrile gloves. Expert Insight: Double-gloving is highly recommended when moving from dry powder weighing to solvent dissolution.

  • Equilibrate: Remove the sealed vial of N-Tosyl-L-tryptophan from 2–8°C storage[2]. Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation from degrading the powder.

Phase 2: Static-Mitigated Weighing
  • Prepare the Balance: Wipe down the analytical balance inside the fume hood with 70% ethanol. Engage the draft shield.

  • Neutralize Static: Amino acid derivatives often hold static charges. Use an anti-static ionizer (e.g., Zerostat gun) on the disposable weigh boat to prevent the fine powder from "jumping" and aerosolizing.

  • Transfer: Tare the balance. Using a grounded stainless-steel spatula, carefully transfer the required mass of the compound.

Phase 3: Solubilization & Transfer
  • Vial Transfer: Carefully funnel the weighed powder into a dry, inert reaction vial (e.g., a round-bottom flask or scintillation vial).

  • Solvent Addition: Add the required volume of anhydrous solvent (e.g., DMF or DMSO).

    • Critical Safety Check: If a drop of the resulting solution contacts your glove, the solvent will act as a permeation enhancer for the H315 irritant. Immediately remove the outer glove, wash hands, and don a new pair.

  • Seal and Decontaminate: Cap the reaction vial securely. Proceed to clean all spatulas with acetone, directing the washings into a designated organic waste stream.

Emergency Response & Spill Management

A self-validating safety system must account for operational failures. In the event of an exposure or spill, execute the following protocols:

  • Dermal Exposure: Immediately remove contaminated clothing or gloves. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[2]. Do not use solvents (like ethanol or acetone) to clean the skin, as this will drive the lipophilic tosyl compound deeper into the dermis.

  • Ocular Exposure: Flush eyes with water at an emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate medical evaluation[2].

  • Dry Powder Spill: Do not dry-sweep. Dry sweeping aerosolizes the H302/H319 powder. Instead, gently cover the spill with damp paper towels (moistened with water or a mild surfactant), wipe up the material, and place the towels in a sealed hazardous waste bag.

Waste Disposal Plan

Proper logistical planning extends to the end of the chemical's lifecycle. Dispose of N-Tosyl-L-tryptophan according to the following segregated streams:

  • Solid Waste: Contaminated weigh boats, empty reagent vials, and spill-cleanup materials must be placed in a sealed, labeled solid hazardous waste container destined for high-temperature incineration.

  • Liquid Waste (Non-Halogenated): If the compound is dissolved in DMSO, DMF, or methanol during synthesis, dispose of the solution in the Non-Halogenated Organic Waste carboy.

  • Liquid Waste (Halogenated): If dichloromethane (DCM) or chloroform is used during aqueous extraction phases of the PROTAC synthesis, the resulting organic layer must be disposed of in the Halogenated Organic Waste carboy.

References

To maintain absolute scientific integrity and authoritative grounding, the protocols and claims in this guide are supported by the following verified sources:

  • Lee, B., Kim, D. G., Lee, A., et al. (2023). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 51-66.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.